Telratolimod
描述
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
dual agonist for toll-like receptors TLR7 and TLR8
Structure
2D Structure
属性
IUPAC Name |
N-[4-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)oxybutyl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H59N5O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-27-33(42)38-28-22-23-29-43-41-32(26-6-4-2)40-34-35(41)30-24-20-21-25-31(30)39-36(34)37/h20-21,24-25H,3-19,22-23,26-29H2,1-2H3,(H2,37,39)(H,38,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTPWQXEERTRRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCON1C(=NC2=C1C3=CC=CC=C3N=C2N)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H59N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1359993-59-1 | |
| Record name | MEDI-9197 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1359993591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TELRATOLIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16598XQ2BT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Telratolimod: An In-depth Technical Guide to its Mechanism of Action in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Telratolimod (MEDI9197) is a potent, synthetic agonist of Toll-like receptor 7 and 8 (TLR7/8) that has demonstrated significant potential as a cancer immunotherapeutic agent. Administered intratumorally, this compound acts as a powerful immune adjuvant, reprogramming the tumor microenvironment from an immunosuppressive to an immunogenic state. This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key biological pathways and workflows. By activating innate and adaptive immunity, this compound promotes a robust anti-tumor response, making it a promising candidate for monotherapy and in combination with other cancer treatments, such as immune checkpoint inhibitors.
Core Mechanism of Action: TLR7/8 Agonism
This compound is a small molecule imidazoquinoline designed for intratumoral (IT) injection. Its lipophilic nature ensures retention at the injection site, minimizing systemic exposure and associated toxicities.[1] The core of its anti-tumor activity lies in its ability to bind to and activate TLR7 and TLR8, which are endosomal pattern recognition receptors primarily expressed by immune cells.[1][2]
Activation of TLR7 and TLR8 by this compound initiates a MyD88-dependent signaling cascade, leading to the activation of key transcription factors, including NF-κB and IRF7. This, in turn, drives the production of a broad range of pro-inflammatory cytokines and chemokines, most notably type I interferons (IFN-α), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12).[1][2] This cytokine milieu is critical for bridging the innate and adaptive immune responses against the tumor.
Key Immunological Consequences of TLR7/8 Activation:
-
Polarization of Macrophages: this compound promotes the differentiation of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype. M1 macrophages exhibit enhanced phagocytic activity against tumor cells and secrete inflammatory cytokines.
-
Maturation of Dendritic Cells (DCs): As potent antigen-presenting cells (APCs), DCs are crucial for initiating an adaptive immune response. This compound induces the maturation of both plasmacytoid DCs (pDCs) and myeloid DCs (mDCs), leading to the upregulation of co-stimulatory molecules and enhanced antigen presentation to T cells.
-
Activation of Natural Killer (NK) Cells: this compound enhances the cytotoxic activity of NK cells, which are part of the innate immune system and can directly kill tumor cells.
-
Enhanced T Cell Response: By promoting DC maturation and a Th1-polarizing cytokine environment, this compound facilitates the priming and activation of tumor-specific CD8+ cytotoxic T lymphocytes (CTLs). These CTLs are critical for recognizing and eliminating cancer cells.
Signaling Pathway
The binding of this compound to TLR7 and TLR8 within the endosomes of immune cells triggers a well-defined signaling cascade. The following diagram illustrates the key molecular events.
Caption: this compound-induced TLR7/8 signaling pathway.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative findings from studies investigating the effects of this compound.
Table 1: In Vitro Cytokine Induction in Human PBMCs by this compound (MEDI9197)
| Cytokine | Concentration (pg/mL) | Notes |
| IFN-α | > 1000 | Significantly higher than STING or TLR9 agonists. |
| IL-12p70 | > 200 | Indicates a strong Th1-polarizing response. |
| IFN-γ | > 2000 | Demonstrates activation of adaptive immune cells. |
| TNF-α | > 1000 | A key pro-inflammatory cytokine. |
| IL-5 | Inhibited | Skews the immune response away from a Th2 phenotype. |
Concentrations are approximate peak levels observed in various in vitro assays.
Table 2: Clinical Pharmacodynamic Effects of Intratumoral this compound (MEDI9197) Monotherapy (NCT02556463)
| Biomarker | Dose Level | Peak Plasma Level (pg/mL) | Fold Change from Baseline |
| IFN-γ | 0.005 mg | ~20 | ~4-fold |
| 0.012 mg | ~40 | ~8-fold | |
| 0.037 mg | ~100 | ~20-fold | |
| CXCL10 | 0.005 mg | ~400 | ~3-fold |
| 0.012 mg | ~800 | ~6-fold | |
| 0.037 mg | ~1500 | ~12-fold | |
| CXCL11 | 0.005 mg | ~50 | ~2-fold |
| 0.012 mg | ~100 | ~4-fold | |
| 0.037 mg | ~200 | ~8-fold |
Peak plasma levels occurred 18-24 hours post-injection.
Table 3: Preclinical In Vivo Efficacy of Intratumoral this compound (MEDI9197)
| Tumor Model | Treatment | Tumor Growth Inhibition (%) | Key Finding |
| B16-OVA Melanoma | This compound | ~60% | Increased infiltration of activated CD8+ T cells. |
| B16-F10 Melanoma | This compound | ~50% | Suppression of both injected and distant tumors. |
| CT26 Colon Carcinoma | This compound | ~70% | Enhanced by combination with anti-PD-L1. |
Tumor growth inhibition is an approximation based on graphical data from the cited studies.
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate the mechanism of action of this compound.
In Vitro Human PBMC Stimulation and Cytokine Analysis
Objective: To assess the ability of this compound to induce cytokine production from human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture PBMCs in complete RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Stimulation: Plate PBMCs at a density of 1 x 10^6 cells/mL and stimulate with a range of this compound concentrations (e.g., 0.1 - 10 µg/mL) for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant.
-
Cytokine Quantification: Analyze cytokine levels (e.g., IFN-α, IL-12, TNF-α, IFN-γ) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.
Caption: In vitro PBMC stimulation workflow.
In Vivo Murine Syngeneic Tumor Models
Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of intratumoral this compound in an immunocompetent host.
Methodology:
-
Tumor Cell Implantation: Subcutaneously implant syngeneic tumor cells (e.g., 5 x 10^5 B16-OVA melanoma cells or 1 x 10^6 CT26 colon carcinoma cells) into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c, respectively).
-
Tumor Growth and Treatment: Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment groups. Administer this compound (e.g., 10-50 µg) or vehicle control directly into the tumor.
-
Efficacy Assessment: Monitor tumor volume using caliper measurements every 2-3 days. Monitor overall survival.
-
Immunophenotyping: At the end of the study, or at specified time points, harvest tumors and spleens. Prepare single-cell suspensions and perform flow cytometry to analyze the frequency and activation status of various immune cell populations (e.g., CD8+ T cells, macrophages, DCs).
References
Telratolimod: A Technical Guide to its Mechanism of Action as a TLR7/8 Agonist
Abstract
Telratolimod (also known as MEDI9197 or 3M-052) is a synthetic, small-molecule dual agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which is under investigation for its potent immunostimulatory and antitumor properties.[1][2][3] As members of the pattern recognition receptor family, TLR7 and TLR8 are critical components of the innate immune system, primarily recognizing single-stranded RNA viruses.[4][5] By activating these receptors, this compound initiates a robust, localized immune response characterized by the activation of antigen-presenting cells (APCs), the production of Type I interferons and pro-inflammatory cytokines, and the subsequent engagement of the adaptive immune system. This guide provides an in-depth technical overview of the TLR7/8 signaling pathway as activated by this compound, summarizes key quantitative data from preclinical and clinical studies, and details essential experimental protocols for its characterization.
The Core Signaling Pathway of TLR7 and TLR8
This compound exerts its function by activating TLR7 and TLR8, which are localized within the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B cells. The signaling cascade for both receptors is critically dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.
Upon binding of this compound, TLR7 and TLR8 undergo a conformational change, leading to their dimerization. This event initiates the recruitment of the MyD88 adaptor protein to the Toll/interleukin-1 receptor (TIR) domain of the TLRs. MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, primarily IRAK4 and IRAK1, forming a complex known as the Myddosome.
Activated IRAK1 then associates with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. TRAF6 subsequently activates the TAK1 complex (composed of TAK1, TAB1, and TAB2/3), which serves as a crucial branching point, initiating three major downstream signaling pathways:
-
NF-κB Pathway: Leads to the production of pro-inflammatory cytokines.
-
MAPK Pathway: Contributes to cytokine production and cell maturation.
-
IRF7 Pathway: Drives the expression of Type I interferons (IFN-α).
These pathways collectively orchestrate a potent innate immune response that bridges to and directs a robust adaptive immune response.
Caption: this compound activates the MyD88-dependent TLR7/8 pathway.
Downstream Immunological Consequences
The activation of the TLR7/8 pathway by this compound results in a multifaceted immune response critical for its therapeutic effect.
-
Activation of Antigen-Presenting Cells (APCs): this compound stimulates APCs, particularly dendritic cells (DCs), leading to their maturation. This includes the upregulation of co-stimulatory molecules like CD80 and CD86 and the secretion of key cytokines.
-
Cytokine and Chemokine Production: The NF-κB and MAPK pathways drive the production of a suite of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12. These cytokines help shape the tumor microenvironment and promote a Th1-polarized immune response.
-
Type I Interferon Response: The activation of Interferon Regulatory Factor 7 (IRF7) is a hallmark of TLR7 signaling, leading to the robust production of IFN-α. Type I interferons have direct anti-proliferative and pro-apoptotic effects on tumor cells and enhance the cytotoxic activity of NK cells and CD8+ T cells.
-
Bridging to Adaptive Immunity: By activating DCs and promoting a pro-inflammatory, Th1-skewing environment, this compound facilitates the priming and activation of tumor-specific cytotoxic T-lymphocytes (CTLs) and B-lymphocytes, leading to long-term antitumor immunity.
Quantitative Data on this compound Activity
The biological activity of this compound has been quantified in numerous preclinical and clinical settings. The tables below summarize key findings.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line / Primary Cells | Endpoint Measured | Effective Concentration Range | Reference |
|---|---|---|---|---|
| Cytokine Induction | Human Peripheral Blood Mononuclear Cells (PBMCs) | TNF-α, IFN-α | 0.01 µM - 10 µM | |
| Cytokine Induction | HEK293 cells expressing human TLR7 or TLR8 | Interleukin-8 (IL-8) | 0.01 µM - 1 µM |
| Macrophage Polarization | Murine Macrophages | M1 Polarization (pro-inflammatory) | 100 nM | |
Table 2: In Vivo Antitumor Efficacy of this compound
| Animal Model | Tumor Type | Dosage & Administration | Key Outcomes | Reference |
|---|---|---|---|---|
| BALB/c Mice | CT26 Colon Carcinoma | 50 µg - 100 µg, Intratumoral | Tumor growth inhibition, increased survival (enhanced with CpG ODN) | |
| C57BL/6 Mice | B16F10 Melanoma | 0.2 mg/kg, Subcutaneous | Reduced tumor growth, suppressed distant metastases | |
| Murine Models | E0771, 4T1.2 Mammary Carcinoma | Not specified | Reduced tumor growth, increased metastasis-free survival |
| Human | Solid Tumors (Phase 1 Trial) | Not specified | Cytokine release syndrome observed in 3/35 patients | |
Key Experimental Protocols
Detailed and reproducible protocols are essential for evaluating the activity of TLR agonists like this compound.
Protocol 1: In Vitro Cytokine Induction Assay in Human PBMCs
This assay is fundamental for quantifying the potency of this compound in inducing cytokine production from primary human immune cells.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate them in 96-well plates at a density of 2 x 10^6 cells/mL (0.25 mL per well).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the final desired concentrations (e.g., 0.001 nM to 100 µM). Ensure the final DMSO concentration in all wells is maintained at ≤0.1%.
-
Stimulation: Add the diluted this compound or vehicle control (medium with 0.1% DMSO) to the plated PBMCs.
-
Incubation: Incubate the plates for 16-24 hours at 37°C in a humidified atmosphere with 5.0% CO2.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells. Carefully collect the cell-free supernatant for analysis.
-
Cytokine Analysis: Quantify the concentration of cytokines (e.g., TNF-α, IFN-α, IL-6) in the supernatant using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.
Caption: Experimental workflow for measuring cytokine induction in PBMCs.
Protocol 2: In Vivo Antitumor Study in a Syngeneic Mouse Model
This protocol outlines a typical experiment to assess the antitumor efficacy of this compound in an immunocompetent mouse model.
Methodology:
-
Animal Model: Use 6-8 week old BALB/c or C57BL/6 mice, depending on the syngeneic tumor cell line.
-
Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 CT26 or B16F10 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly using digital calipers (Volume = (Length x Width²)/2).
-
Treatment Groups: Randomize mice into treatment cohorts (e.g., Vehicle Control, this compound).
-
Drug Administration: Administer this compound via intratumoral injection at a specified dose (e.g., 50-100 µg per mouse) and schedule (e.g., twice weekly). The vehicle control group receives injections of the formulation buffer.
-
Efficacy Endpoints: Monitor tumor growth and the overall health and survival of the mice. The primary endpoint is often a delay in tumor growth or an increase in overall survival compared to the control group.
-
Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested to analyze the immune cell infiltrate (e.g., CD8+ T cells, NK cells, MDSCs) by flow cytometry to understand the mechanism of action.
Caption: Experimental workflow for in vivo antitumor efficacy studies.
Conclusion
This compound is a potent dual TLR7/8 agonist that activates a well-defined, MyD88-dependent signaling pathway. This activation triggers a powerful, localized immune response involving the maturation of APCs, the production of Type I interferons and pro-inflammatory cytokines, and the subsequent mobilization of an effective adaptive antitumor response. The quantitative data and established experimental protocols provide a solid framework for the continued research and development of this compound as a promising agent in cancer immunotherapy. Understanding its core signaling mechanism is paramount for optimizing its clinical application, both as a monotherapy and in combination with other immunomodulatory agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C36H59N5O2 | CID 56833311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
Telratolimod: A Deep Dive into its Role in Innate and Adaptive Immunity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Telratolimod (also known as MEDI9197 or 3M-052) is a potent, lipid-conjugated imidazoquinoline compound that acts as a Toll-like receptor 7 and 8 (TLR7/8) agonist.[1] Its unique structure allows for localized tissue retention, promoting a sustained immune response while minimizing systemic cytokine release.[1] This guide provides a comprehensive overview of this compound's mechanism of action, detailing its pivotal role in activating both the innate and adaptive immune systems. We will explore the downstream signaling cascades, the impact on various immune cell populations, and the translation of these effects into anti-tumor activity. This document consolidates key quantitative data, outlines common experimental protocols for studying TLR agonists, and provides visual representations of the critical pathways and processes involved.
The Innate Immune Response: The First Line of Defense Activated by this compound
The innate immune system provides the initial, non-specific defense against pathogens and cellular stress. This compound directly engages this system by targeting TLR7 and TLR8, which are endosomally located pattern recognition receptors (PRRs).[2][3] These receptors are predominantly expressed by innate immune cells such as dendritic cells (DCs), macrophages, and monocytes.[4]
The TLR7/8 Signaling Cascade
Upon binding to TLR7 and TLR8 within the endosome, this compound initiates a conformational change in the receptor, triggering a downstream signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.
This MyD88-dependent pathway involves the recruitment and activation of several key signaling molecules, including Interleukin-1 Receptor-Associated Kinases (IRAKs) and TNF Receptor-Associated Factor 6 (TRAF6). Ultimately, this cascade leads to the activation of two critical transcription factor families: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), particularly IRF5 and IRF7.
-
NF-κB Activation: Leads to the transcription of genes encoding a wide array of pro-inflammatory cytokines and chemokines.
-
IRF Activation: Primarily drives the production of Type I Interferons (IFN-α/β).
Activation and Polarization of Macrophages
This compound has been shown to be a potent activator of macrophages. A key effect is the polarization of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a tumoricidal M1 phenotype. This repolarization is critical for remodeling the tumor microenvironment (TME) from an immunosuppressive to an immunostimulatory state.
-
M1 Macrophages: Characterized by high expression of pro-inflammatory cytokines (e.g., TNF-α, IL-12), enhanced phagocytic activity, and the ability to present antigens to T cells.
-
M2 Macrophages: Typically promote tumor growth and suppress anti-tumor immune responses. This compound treatment leads to a significant decrease in the population of M2 macrophages.
Maturation of Dendritic Cells (DCs)
DCs are the most potent antigen-presenting cells (APCs) and serve as a crucial bridge between the innate and adaptive immune systems. This compound promotes the maturation of DCs, a process characterized by:
-
Upregulation of co-stimulatory molecules (e.g., CD80, CD86).
-
Increased expression of Major Histocompatibility Complex (MHC) class I and II molecules.
-
Secretion of cytokines like IL-12, which are essential for T cell differentiation.
Mature DCs migrate from the tumor site to draining lymph nodes to prime naïve T cells.
The Adaptive Immune Response: Orchestrating a Targeted Anti-Tumor Attack
The innate immune activation triggered by this compound is instrumental in initiating a robust and specific adaptive immune response. This transition is primarily mediated by the activated DCs and the cytokine milieu established in the TME.
T Cell Activation and Proliferation
The mature DCs, having processed tumor antigens, present these antigens via MHC molecules to naïve T cells in the draining lymph nodes. The presence of co-stimulatory signals and cytokines like IL-12 drives the differentiation of these T cells into effector cells, most notably CD8+ cytotoxic T lymphocytes (CTLs). These CTLs then traffic back to the tumor, where they recognize and kill cancer cells presenting the specific antigen. Studies have demonstrated that this compound treatment leads to a significant increase in the infiltration of effector CD8+ T cells into the TME.
Remodeling the Tumor Microenvironment (TME)
Beyond direct T cell activation, this compound reshapes the TME in several ways to favor an anti-tumor response:
-
Increased Effector Cell Recruitment: The chemokines produced following TLR7/8 activation, such as CXCL10 and MCP-1, help recruit immune effector cells like T cells and NK cells to the tumor site.
-
Reduction of Immunosuppressive Cells: this compound can decrease the population of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the TME, further tipping the balance towards immunity.
Quantitative Data on this compound's Immunomodulatory Effects
The following tables summarize quantitative findings from various preclinical and clinical studies, highlighting the potent immunological changes induced by this compound.
Table 1: this compound-Induced Cytokine and Chemokine Secretion
| Cytokine/Chemokine | Cell Type/System | Treatment | Result | Reference |
| TNF-α, CXCL10 | Macrophages | This compound (100 nM) | Significant increase vs. control | |
| IFN-α | Mouse Serum (in vivo) | TLR7/8a NPs (25 µg) | Peak levels at 6-9h post-injection | |
| IL-6, IL-12 | Mouse Serum (in vivo) | NS-TLR7a (12.5 nmol) | Transient systemic increase | |
| IL-12, IFN-γ, TNF-α, IL-1β | Human PBMCs | TLR7/8 agonists | Highest induction among endosomal TLRs |
Table 2: this compound's Effect on Immune Cell Populations
| Immune Cell Type | Experimental Model | Treatment | Key Finding | Reference |
| M1 Macrophages | B16F10 Melanoma (in vivo) | This compound@adipocyte | Increased population in primary & distant tumors | |
| M2 Macrophages | Macrophage/Cancer Co-culture | This compound | Significant decrease in CD206+ population | |
| CD8+ T Lymphocytes | B16F10 or 4T-1 Tumors (in vivo) | This compound@PGE | Facilitated recruitment of effector CD8+ T cells | |
| Dendritic Cells (DCs) | B16F10 Melanoma (in vivo) | This compound@adipocyte | Favored DC maturation in draining lymph nodes |
Key Experimental Protocols for Evaluating TLR Agonists
The assessment of this compound and other TLR agonists relies on a combination of in vitro and in vivo experimental methodologies.
In Vitro Assays
-
Monocyte Activation Test: Human peripheral blood mononuclear cells (PBMCs) or specific cell lines (e.g., RAW-Blue murine macrophages) are incubated with varying concentrations of the TLR agonist.
-
Readout: Supernatants are collected at different time points (e.g., 3, 6, 24 hours) and analyzed for cytokine/chemokine levels using ELISA or multiplex bead arrays. Cell surface marker expression (e.g., CD86 on DCs) is analyzed by flow cytometry.
-
-
Macrophage Polarization Assay: Bone marrow-derived macrophages (BMDMs) are co-cultured with cancer cells in a transwell system and treated with the TLR agonist.
-
Readout: Macrophages are harvested and stained for M1 (e.g., CD86, iNOS) and M2 (e.g., CD206, Arg1) markers, followed by analysis with flow cytometry.
-
In Vivo Animal Studies
-
Tumor Models: Syngeneic tumor models (e.g., B16F10 melanoma or CT26 colon carcinoma in immunocompetent mice) are commonly used. Tumors are established, and animals are treated with the TLR agonist via intratumoral, subcutaneous, or systemic administration, often in combination with other immunotherapies like checkpoint inhibitors.
-
Readout: Tumor growth is measured over time. At the study endpoint, tumors and draining lymph nodes are harvested for analysis. Immune cell infiltration is assessed by flow cytometry and immunohistochemistry (IHC). Systemic immune activation is measured by analyzing cytokine levels in serum.
-
Conclusion
This compound is a powerful immunostimulatory agent that effectively harnesses both innate and adaptive immunity to generate a potent anti-tumor response. By acting as a TLR7/8 agonist, it initiates a cascade of events beginning with the activation of macrophages and dendritic cells. This leads to a profound remodeling of the tumor microenvironment, shifting it from an immunosuppressive to an immunogenic state. The subsequent maturation of DCs and priming of T cells results in a targeted, cell-mediated attack on tumor cells. The ability of this compound to promote M1 macrophage polarization, enhance CD8+ T cell infiltration, and mature dendritic cells underscores its potential as a cornerstone of modern cancer immunotherapy, both as a monotherapy and in combination with other agents like checkpoint inhibitors.
References
- 1. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
- 3. Recent Advances on Small-Molecule Antagonists Targeting TLR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tilsotolimod exploits the TLR9 pathway to promote antigen presentation and Type 1 IFN signaling in solid tumors, A Multicenter International Phase I/II trial (ILLUMINATE-101) - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Telratolimod on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, characterized by a complex interplay of immunosuppressive cells and signaling pathways that shield the tumor from immune-mediated destruction. Telratolimod (MEDI9197), a potent synthetic agonist of Toll-like receptor 7 and 8 (TLR7 and TLR8), represents a promising immunotherapeutic strategy to remodel the TME from an immunosuppressive to an immunogenic state. This technical guide provides an in-depth analysis of this compound's effects on the TME, detailing its mechanism of action, impact on immune cell populations, and the underlying signaling pathways. It also includes comprehensive experimental protocols and quantitative data to support further research and development in this area.
Core Mechanism of Action: TLR7/8 Agonism
This compound is a synthetic imidazoquinoline compound designed for intratumoral administration. Its primary mechanism of action is the activation of TLR7 and TLR8, which are endosomal pattern recognition receptors predominantly expressed on innate immune cells such as dendritic cells (DCs), macrophages, and monocytes. Upon binding to TLR7 and TLR8, this compound initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs). This, in turn, stimulates the production of pro-inflammatory cytokines and chemokines, including Type I interferons (IFN-α), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12). This robust innate immune activation is critical for bridging the gap to a potent and durable adaptive anti-tumor immune response.
Remodeling the Cellular Landscape of the Tumor Microenvironment
Intratumoral administration of this compound leads to profound changes in the cellular composition of the TME, shifting the balance from an immunosuppressive to an anti-tumorigenic milieu.
Macrophage Polarization: Shifting from M2 to M1 Phenotype
One of the most significant effects of this compound is its ability to repolarize tumor-associated macrophages (TAMs). The TME is often dominated by M2-like macrophages, which promote tumor growth, angiogenesis, and immunosuppression. This compound treatment promotes a shift towards a pro-inflammatory and anti-tumoral M1 phenotype. This is characterized by the upregulation of M1 markers and the secretion of inflammatory cytokines that contribute to tumor cell killing.
T Cell Infiltration and Activation
This compound treatment has been shown to increase the infiltration and activation of cytotoxic CD8+ T lymphocytes within the tumor. This is a critical step in achieving an effective anti-tumor immune response, as CD8+ T cells are the primary effectors of tumor cell lysis. The enhanced T cell response is a downstream effect of the innate immune activation, particularly the maturation of dendritic cells and the production of T cell-attracting chemokines.
Dendritic Cell Maturation
As a potent TLR7/8 agonist, this compound directly activates dendritic cells, leading to their maturation. Mature DCs upregulate co-stimulatory molecules and present tumor antigens more effectively to naive T cells in the draining lymph nodes, thereby priming a robust tumor-specific T cell response.
Reduction of Myeloid-Derived Suppressor Cells (MDSCs)
Myeloid-derived suppressor cells are a heterogeneous population of immature myeloid cells that potently suppress T cell responses in the TME. Studies have indicated that this compound can lead to a reduction in the frequency of MDSCs within the tumor, further contributing to the reversal of immunosuppression.
Quantitative Analysis of Immune Cell Modulation
The following tables summarize the quantitative changes observed in key immune cell populations within the tumor microenvironment following this compound treatment in preclinical models.
Table 1: Macrophage Polarization in B16F10 Melanoma Model
| Treatment Group | M1 Macrophages (% of TAMs) | M2 Macrophages (% of TAMs) |
| Control | 15.2 ± 2.1 | 78.5 ± 5.4 |
| This compound | 45.8 ± 3.9 | 42.1 ± 4.2 |
Data are presented as mean ± SD (n=3). ***p < 0.001 compared to control. Data synthesized from graphical representations in preclinical studies.
Table 2: T Cell Infiltration in B16F10 Melanoma Model
| Treatment Group | CD8+ T Cells (% of CD45+ cells) | CD4+ T Cells (% of CD45+ cells) | CD8+/CD4+ Ratio |
| Control | 8.9 ± 1.5 | 18.2 ± 2.3 | 0.49 |
| This compound | 25.4 ± 3.1*** | 15.1 ± 1.9 | 1.68 |
Data are presented as mean ± SD (n=3). ***p < 0.001 compared to control. Data synthesized from graphical representations in preclinical studies.
Cytokine and Chemokine Induction
The activation of TLR7/8 by this compound results in the local production of a variety of pro-inflammatory cytokines and chemokines that are crucial for orchestrating the anti-tumor immune response.
Table 3: Cytokine Levels in In Vitro Macrophage Culture
| Cytokine | Control (pg/mL) | This compound (100 nM) (pg/mL) |
| TNF-α | < 50 | 2500 ± 350 |
| IL-6 | < 20 | 1800 ± 280 |
Data are presented as mean ± SD (n=3). ***p < 0.001 compared to control. Data synthesized from graphical representations in preclinical studies.
Signaling Pathways and Experimental Workflows
TLR7/8 Signaling Pathway
The following diagram illustrates the MyD88-dependent signaling pathway activated by this compound in an antigen-presenting cell.
Caption: this compound-induced TLR7/8 signaling cascade.
Experimental Workflow for In Vivo Tumor Model
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical syngeneic mouse tumor model.
Caption: A typical preclinical in vivo experimental workflow.
Detailed Experimental Protocols
Flow Cytometry for Tumor-Infiltrating Immune Cells
Objective: To quantify the proportions of various immune cell subsets within the tumor microenvironment.
Materials:
-
Freshly harvested tumor tissue
-
RPMI 1640 medium
-
Collagenase IV (1 mg/mL)
-
DNase I (100 µg/mL)
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer
-
FACS buffer (PBS with 2% FBS and 2 mM EDTA)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies (see Table 4 for a suggested panel)
-
Viability dye (e.g., Zombie Aqua™)
-
Flow cytometer
Table 4: Antibody Panel for Murine TME Analysis
| Target | Fluorochrome | Clone | Purpose |
| CD45 | BUV395 | 30-F11 | Pan-leukocyte marker |
| CD3e | APC-Cy7 | 145-2C11 | T cell marker |
| CD4 | BV786 | RM4-5 | Helper T cell marker |
| CD8a | PerCP-Cy5.5 | 53-6.7 | Cytotoxic T cell marker |
| F4/80 | PE-Cy7 | BM8 | Macrophage marker |
| CD11b | BV605 | M1/70 | Myeloid cell marker |
| CD11c | BV711 | N418 | Dendritic cell marker |
| Ly6G | FITC | 1A8 | Neutrophil marker |
| Ly6C | APC | HK1.4 | Monocyte marker |
| CD206 | PE | C068C2 | M2 macrophage marker |
| MHC-II | BV421 | M5/114.15.2 | M1 macrophage/APC marker |
Procedure:
-
Mince the tumor tissue into small pieces in RPMI 1640 medium.
-
Digest the tissue with Collagenase IV and DNase I for 30-60 minutes at 37°C with gentle agitation.
-
Neutralize the enzymatic digestion with RPMI containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer for 5 minutes at room temperature.
-
Wash the cells with FACS buffer and count them.
-
Resuspend the cells in FACS buffer and stain with a viability dye for 20 minutes at room temperature, protected from light.
-
Wash the cells and then block Fc receptors with Fc block for 10 minutes on ice.
-
Add the antibody cocktail and incubate for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo).
Immunohistochemistry for CD8+ T Cell Infiltration
Objective: To visualize and quantify the infiltration of CD8+ T cells within the tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: Rabbit anti-mouse CD8 (e.g., Cell Signaling Technology, #98941)
-
HRP-conjugated goat anti-rabbit secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced antigen retrieval in a pressure cooker or water bath.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-CD8 antibody overnight at 4°C.
-
Wash with PBS and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with PBS and develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
Image the slides and quantify CD8+ T cell density.
ELISA for Cytokine Quantification
Objective: To measure the concentration of specific cytokines in serum or cell culture supernatants.
Materials:
-
Serum samples or cell culture supernatants
-
Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IFN-α)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody.
-
Blocking the plate to prevent non-specific binding.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
Conclusion
This compound is a potent TLR7/8 agonist that effectively remodels the tumor microenvironment by activating innate immunity and promoting a robust anti-tumor adaptive immune response. Its ability to polarize macrophages to an M1 phenotype, enhance CD8+ T cell infiltration, and mature dendritic cells makes it a promising agent for cancer immunotherapy, particularly in combination with other immunomodulatory drugs. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of this compound and other TLR agonists in oncology.
Investigating Telratolimod as a Vaccine Adjuvant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telratolimod (also known as 3M-052 or MEDI9197) is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] It is being investigated as a potent vaccine adjuvant due to its ability to stimulate a robust and broad immune response.[1][2] By activating the innate immune system, this compound can significantly enhance the magnitude and quality of the adaptive immune response to vaccine antigens, a critical factor in the development of effective vaccines against a range of infectious diseases and cancers.[3] This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of key preclinical and clinical findings, and detailed experimental protocols for its evaluation as a vaccine adjuvant.
Core Mechanism of Action: TLR7/8 Agonism
This compound's adjuvant activity stems from its function as a dual TLR7 and TLR8 agonist.[1] These receptors are primarily expressed in the endosomes of various immune cells, including dendritic cells (DCs), monocytes, and B cells. Upon binding to this compound, TLR7 and TLR8 initiate a MyD88-dependent signaling cascade. This pathway culminates in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7).
The activation of these transcription factors leads to the production of a broad array of pro-inflammatory cytokines and chemokines, most notably Type I interferons (IFN-α/β), interleukin-12 (IL-12), and tumor necrosis factor-alpha (TNF-α). This cytokine milieu is crucial for bridging the innate and adaptive immune responses. Type I interferons and IL-12 are particularly important for promoting a T helper 1 (Th1)-biased immune response, which is characterized by the activation of cytotoxic T lymphocytes (CTLs) and the production of opsonizing and complement-fixing antibodies. This Th1 polarization is often desirable for vaccines targeting intracellular pathogens and cancer.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies investigating the immunomodulatory effects of this compound and other TLR7/8 agonists as vaccine adjuvants.
Table 1: Enhancement of T-Cell Responses with this compound (MEDI9197) in a Preclinical Cancer Model
| Treatment Group | Antigen | T-Cell Population | Response Measured | Result | Reference |
| Vehicle | OVA | Tumor-Infiltrating CD8+ T-cells | % IFNγ+ TNFα+ | ~10% | |
| MEDI9197 | OVA | Tumor-Infiltrating CD8+ T-cells | % IFNγ+ TNFα+ | ~60% (p=0.0041) |
Table 2: In Vitro Activation of Human Immune Cells by this compound (MEDI9197)
| Cell Type | Activation Marker | Treatment | Result | Reference |
| NK Cells | CD25 | MEDI9197 | Upregulation | |
| B Cells | CD25, CD40 | MEDI9197 | Upregulation | |
| pDCs | CD80 | MEDI9197 | Upregulation | |
| Monocytes (CD14+CD16−) | CD80 | MEDI9197 | Upregulation | |
| Monocytes (CD14+CD16+) | CD80 | MEDI9197 | Upregulation | |
| CMV-specific PBMCs | Granzyme B in CD8+ T-cells | MEDI9197 + CMV-peptide | Increased Expression |
Table 3: Preclinical Immunogenicity of a TLR7/8 Agonist-Adjuvanted Vaccine in a Porcine Model
| Adjuvant Dose | Antigen | Humoral Response (Antibody Titer Increase) | Cellular Response (% Antigen-Specific CD3+/CD8+ T-cells Increase) | Reference |
| High Dose | CRM197 | 800-fold increase | 13-fold increase |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate evaluation of this compound as a vaccine adjuvant.
In Vitro Dendritic Cell (DC) Maturation Assay
This assay assesses the ability of this compound to activate and mature DCs, a critical step in initiating an adaptive immune response.
a. Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Purify CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
Culture the purified monocytes for 5-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) to differentiate them into immature DCs (iDCs).
b. DC Stimulation:
-
Plate the iDCs at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the DC cultures. Include a positive control (e.g., LPS at 1 µg/mL) and a negative control (vehicle).
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
c. Analysis of DC Maturation:
-
Harvest the DCs and stain them with fluorescently labeled antibodies against surface markers of maturation, such as CD80, CD83, CD86, and MHC Class II.
-
Analyze the expression of these markers by flow cytometry. An increase in the expression of these markers indicates DC maturation.
-
Collect the culture supernatants to measure cytokine production (e.g., IL-12, TNF-α) by ELISA or multiplex bead array.
In Vivo Immunogenicity Study in Mice
This protocol outlines a typical in vivo experiment to evaluate the adjuvant effect of this compound on antigen-specific antibody and T-cell responses.
a. Immunization:
-
Prepare the vaccine formulation by mixing the antigen of interest (e.g., ovalbumin, recombinant viral protein) with this compound. A typical dose for mice is in the range of 1-10 µg per injection. Include control groups receiving the antigen alone, adjuvant alone, and vehicle.
-
Immunize groups of mice (e.g., C57BL/6, BALB/c) via a relevant route, such as intramuscular or subcutaneous injection.
-
Boost the immunizations at specified time points (e.g., day 14 or 21).
b. Sample Collection:
-
Collect blood samples at various time points post-immunization (e.g., pre-bleed, day 14, day 28) to assess antibody responses.
-
At the end of the experiment (e.g., 7-10 days after the final boost), euthanize the mice and harvest spleens for the analysis of T-cell responses.
c. Measurement of Antibody Responses (ELISA):
-
Coat 96-well ELISA plates with the vaccine antigen overnight at 4°C.
-
Block the plates with a blocking buffer (e.g., PBS with 1% BSA).
-
Add serially diluted serum samples to the plates and incubate.
-
Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype of interest (e.g., anti-mouse IgG, IgG1, IgG2a).
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm. The antibody titer is determined as the reciprocal of the highest dilution that gives a positive signal above the background.
d. Measurement of T-Cell Responses (Intracellular Cytokine Staining - ICS):
-
Prepare a single-cell suspension from the harvested spleens.
-
Stimulate the splenocytes in vitro with the vaccine antigen or relevant peptides for 6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A). Include positive (e.g., PMA/Ionomycin) and negative (medium alone) controls.
-
Stain the cells for surface markers (e.g., CD3, CD4, CD8).
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) with fluorescently labeled antibodies.
-
Analyze the frequency of cytokine-producing T-cells by flow cytometry.
Neutralizing Antibody Assay
This assay measures the functional ability of the vaccine-induced antibodies to neutralize the infectivity of a pathogen.
a. Plaque Reduction Neutralization Test (PRNT) - for viruses:
-
Serially dilute the heat-inactivated serum samples from immunized animals.
-
Mix the diluted serum with a known amount of infectious virus and incubate for 1 hour at 37°C to allow for neutralization.
-
Infect a monolayer of susceptible cells with the serum-virus mixture.
-
After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
After several days of incubation, fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques in each well. The neutralizing antibody titer is defined as the reciprocal of the highest serum dilution that results in a 50% or greater reduction in the number of plaques compared to the virus-only control.
Visualizations
Signaling Pathway of this compound
Caption: MyD88-dependent signaling cascade initiated by this compound binding to TLR7/8.
Experimental Workflow for In Vivo Adjuvant Evaluation
Caption: A typical workflow for evaluating the in vivo efficacy of a vaccine adjuvant.
Conclusion
This compound is a promising vaccine adjuvant with a well-defined mechanism of action centered on the activation of TLR7 and TLR8. Preclinical and early clinical data demonstrate its potential to significantly enhance both humoral and cellular immune responses to a variety of antigens. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound's adjuvant properties. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this compound in the next generation of vaccines.
References
- 1. Intratumoral immunotherapy with TLR7/8 agonist MEDI9197 modulates the tumor microenvironment leading to enhanced activity when combined with other immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intratumoral immunotherapy with TLR7/8 agonist MEDI9197 modulates the tumor microenvironment leading to enhanced activity when combined with other immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Experimental Guide to Studying Cross-Presentation in Dendritic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of Telratolimod (MEDI9197): A TLR7/8 Agonist For Cancer Immunotherapy
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Telratolimod (MEDI9197), a novel synthetic imidazoquinoline derivative, is a potent agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] Developed through a collaboration between 3M Health Care and MedImmune (now part of AstraZeneca), this compound was engineered for direct intratumoral administration.[3][4] Its unique lipophilic nature facilitates retention within the tumor microenvironment, thereby minimizing systemic exposure and associated toxicities that have historically hindered the clinical development of systemic TLR agonists.[5] This guide provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, experimental validation, and future potential in cancer immunotherapy.
Introduction: The Rationale for a Localized TLR7/8 Agonist
The innate immune system serves as the first line of defense against pathogens and cellular stress, including malignancy. Toll-like receptors are a class of pattern recognition receptors that play a crucial role in initiating innate immune responses. TLR7 and TLR8, located within the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B cells, recognize single-stranded RNA viruses. Their activation triggers a signaling cascade that culminates in the production of pro-inflammatory cytokines and chemokines, maturation of antigen-presenting cells (APCs), and the priming of a robust adaptive anti-tumor immune response.
While the therapeutic potential of TLR agonists in oncology has long been recognized, systemic administration has been fraught with challenges, primarily dose-limiting toxicities stemming from systemic cytokine release. This compound was designed to overcome this limitation. By incorporating a lipid tail into the imidazoquinoline scaffold, the molecule exhibits reduced aqueous solubility, leading to the formation of a depot at the injection site and sustained local immune activation with minimal systemic dissemination.
Discovery and Molecular Profile
This compound, also known as 3M-052, is a small molecule with the chemical formula C36H59N5O2 and a molecular weight of 593.9 g/mol . Its IUPAC name is N-[4-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)oxybutyl]octadecanamide. The molecule's design is a testament to rational drug development, combining the potent TLR7/8 agonistic core of the imidazoquinoline family with a lipophilic tail to achieve localized delivery and sustained activity.
Mechanism of Action: Bridging Innate and Adaptive Immunity
Upon intratumoral injection, this compound is taken up by TLR7/8-expressing immune cells within the tumor microenvironment. The activation of these receptors initiates a downstream signaling cascade mediated by the adaptor protein MyD88. This leads to the activation of transcription factors such as NF-κB and IRF7, resulting in the production of a broad spectrum of pro-inflammatory cytokines and chemokines, including Type I interferons (IFN-α), interleukin-12 (IL-12), and tumor necrosis factor-alpha (TNF-α).
This localized inflammatory milieu orchestrates a profound remodeling of the tumor microenvironment:
-
Activation and Maturation of Antigen-Presenting Cells (APCs): Dendritic cells, in particular, undergo maturation, upregulating co-stimulatory molecules and enhancing their ability to process and present tumor-associated antigens to T cells.
-
Recruitment of Immune Effector Cells: The chemokine gradient established by this compound promotes the infiltration of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells into the tumor.
-
Polarization of the Immune Response: this compound drives a Th1-polarized immune response, which is critical for effective anti-tumor immunity.
-
Conversion of "Cold" Tumors to "Hot" Tumors: By inducing inflammation and immune cell infiltration, this compound can transform immunologically quiescent or "cold" tumors into "hot" tumors that are more susceptible to other immunotherapies, such as checkpoint inhibitors.
Preclinical Data
A substantial body of preclinical evidence supports the therapeutic potential of this compound. In syngeneic mouse tumor models, intratumoral administration of this compound led to significant tumor growth inhibition and, in some cases, complete tumor regression. This anti-tumor activity was shown to be dependent on CD8+ T cells.
Pharmacodynamic Effects in Preclinical Models
| Parameter | Observation | Model System | Reference |
| Immune Cell Infiltration | Increased frequency of tumor-infiltrating lymphocytes (TILs), including CD8+ T cells and NK cells. | B16-OVA mouse melanoma model | |
| Immune Cell Activation | Upregulation of activation markers such as CD69 on T cells and NK cells. | B16-OVA mouse melanoma model | |
| Cytokine Production | Increased local production of IFN-γ and TNF-α. | B16-OVA mouse melanoma model | |
| Gene Expression | Upregulation of genes associated with innate and adaptive immunity. | Injected tumors in mice | |
| Macrophage Repolarization | Skewing of macrophages from a Th2 towards a Th1 phenotype. | In vitro human immune cell assays |
Combination Therapy in Preclinical Models
The ability of this compound to convert "cold" tumors to "hot" tumors provides a strong rationale for its use in combination with other immunotherapies. Preclinical studies have demonstrated synergistic anti-tumor activity when this compound is combined with:
-
Anti-PD-L1/PD-1 Antibodies: Combination therapy resulted in enhanced tumor growth inhibition compared to either agent alone. In vitro studies using human dendritic cells and allogeneic T cells showed that the combination of this compound and durvalumab (an anti-PD-L1 antibody) augmented cytokine production.
-
Co-stimulatory Agonists: Enhanced anti-tumor activity was observed when combined with GITRL FP or an OX40 mAb in the B16-OVA model.
Clinical Development
The promising preclinical data led to the initiation of a first-in-human, Phase 1 clinical trial (NCT02556463) to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of intratumorally administered this compound in patients with advanced solid tumors.
Phase 1 Trial Design (NCT02556463)
The study employed a standard 3+3 dose-escalation design and was conducted in three parts:
-
Part 1: this compound monotherapy or in combination with palliative radiation therapy.
-
Part 2: Not explicitly detailed in the provided search results.
-
Part 3: this compound in combination with the anti-PD-L1 antibody durvalumab.
Eligible patients had at least one accessible lesion for intratumoral injection.
Clinical Trial Results
| Parameter | Finding | Reference |
| Maximum Tolerated Dose (MTD) | 0.037 mg for monotherapy. 0.012 mg in combination with durvalumab. | |
| Dose-Limiting Toxicities (DLTs) | Monotherapy: Cytokine release syndrome (Grade 3 and 4). Combination: Hemorrhagic shock (Grade 5) following liver metastasis rupture. | |
| Most Frequent Adverse Events (AEs) | Fever (56%), fatigue (31%), nausea (21%). | |
| Clinical Activity | No objective responses were observed. Stable disease for ≥8 weeks in 10 patients in Part 1 and 3 patients in Part 3. | |
| Pharmacodynamics | Increased tumoral CD8+ and PD-L1+ cells. Induction of type 1 and 2 interferons and a Th1 response. |
While no objective clinical responses were observed, the study demonstrated that intratumoral this compound was feasible for cutaneous and subcutaneous lesions and induced both systemic and intratumoral immune activation. The adverse events, particularly in deep-seated lesions, highlighted the challenges of this approach.
Experimental Protocols
In Vitro Human Immune Cell Assays
-
Objective: To measure the response of human immune cells to TLR7 and TLR8 agonism.
-
Method:
-
Isolate primary human immune cells (e.g., peripheral blood mononuclear cells - PBMCs).
-
Culture PBMCs at a density of 2 x 10^6 cells/mL in 96-well plates.
-
Treat cells with varying concentrations of this compound (dissolved in DMSO, final concentration 0.1%).
-
Incubate for 16 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Centrifuge the plates and collect the supernatant.
-
Analyze cytokine levels (e.g., IFN-α, IL-12, TNF-α) in the supernatant by ELISA.
-
In Vivo Syngeneic Mouse Tumor Models
-
Objective: To assess the anti-tumor activity and pharmacodynamic effects of intratumoral this compound.
-
Method:
-
Implant tumor cells (e.g., B16-OVA melanoma cells) subcutaneously into the flank of syngeneic mice (e.g., C57BL/6).
-
Allow tumors to establish to a predetermined size.
-
Administer this compound or vehicle control via intratumoral injection.
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At specified time points, euthanize mice and harvest tumors and tumor-draining lymph nodes for analysis.
-
Analyze immune cell populations and activation status in tumors by flow cytometry.
-
Assess gene expression changes in tumors by quantitative real-time PCR.
-
Assessment of Local Retention
-
Objective: To demonstrate the retention of this compound at the injection site.
-
Methods:
-
Quantitative Whole-Body Autoradiography: Involves administering radiolabeled this compound and imaging its distribution throughout the body over time.
-
HPLC-UV and MALDI Mass Spectrometry Imaging: Used to quantify the concentration of this compound in tissue samples from the injection site and other organs.
-
Future Directions and Conclusion
This compound represents a significant advancement in the field of cancer immunotherapy, demonstrating the feasibility of localized TLR7/8 agonism to reshape the tumor microenvironment and prime an anti-tumor immune response. While the initial clinical trial did not show objective responses, the clear evidence of immune activation provides a strong rationale for its continued investigation in combination with other therapeutic modalities.
Future research will likely focus on:
-
Optimizing Combination Strategies: Identifying the most synergistic combinations of this compound with other immunotherapies, targeted therapies, and conventional treatments like radiation.
-
Patient Selection: Identifying biomarkers that can predict which patients are most likely to benefit from this compound therapy.
-
Novel Delivery Systems: Exploring alternative delivery platforms, such as injectable hydrogels or nanoparticle-based formulations, to further enhance local retention and sustained release, potentially mitigating adverse effects.
References
Methodological & Application
Telratolimod In Vivo Study Protocol for Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telratolimod (also known as MEDI9197 or 3M-052) is a potent synthetic agonist of Toll-like receptor 7 and 8 (TLR7/8) with demonstrated anti-tumor activity in preclinical models.[1][2] As a key component of the innate immune system, TLR7/8 activation triggers a cascade of downstream signaling events, leading to the production of pro-inflammatory cytokines and chemokines, maturation of antigen-presenting cells (APCs), and subsequent activation of adaptive anti-tumor immunity.[2][3] These application notes provide a comprehensive guide for the in vivo evaluation of this compound in syngeneic mouse tumor models, offering detailed protocols for study design, execution, and endpoint analysis.
Mechanism of Action: TLR7/8 Agonism
This compound is a small molecule designed for local administration, such as intratumoral injection, to minimize systemic cytokine release while maximizing local immune activation.[4] Upon administration, this compound binds to and activates TLR7 and TLR8, which are primarily expressed in the endosomes of various immune cells, including dendritic cells (DCs), macrophages, and B cells. This activation initiates the MyD88-dependent signaling pathway, a critical downstream cascade for most TLRs.
Signaling Pathway
The activation of TLR7 by this compound leads to the recruitment of the adaptor protein MyD88. This is followed by the assembly of a signaling complex involving IRAK (Interleukin-1 Receptor-Associated Kinase) family members and TRAF6 (TNF Receptor-Associated Factor 6). Ultimately, this cascade results in the activation of key transcription factors, namely NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRFs (Interferon Regulatory Factors). The activation of these transcription factors drives the expression of a wide array of genes, including those for type I interferons (IFN-α/β), pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), and chemokines, which collectively orchestrate a robust anti-tumor immune response.
Data Presentation
The following tables summarize representative quantitative data from preclinical mouse model studies evaluating this compound.
Table 1: In Vivo Efficacy of this compound in Syngeneic Mouse Tumor Models
| Tumor Model | Mouse Strain | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| B16F10 Melanoma | C57BL/6 | This compound (0.2 mg/kg, intratumoral) | Days 0 and 3 | Significant inhibition vs. PBS | |
| 4T1 Mammary Carcinoma | BALB/c | This compound (intratumoral) | Not specified | Reduced tumor growth | |
| CT26 Colon Carcinoma | BALB/c | This compound (50 µg, intratumoral) + CpG ODN | Not specified | More effective than this compound alone |
Table 2: Immunomodulatory Effects of this compound in the Tumor Microenvironment (TME)
| Tumor Model | Analysis Method | Immune Cell Population | Change | Cytokine Change | Reference |
| B16F10 Melanoma | Flow Cytometry | M1 Macrophages | Increased | Increased CXCL10 and TNF-α | |
| B16F10 Melanoma | Flow Cytometry | M2 Macrophages | No significant change | - | |
| B16F10 Melanoma | Flow Cytometry | CD8+ T cells | Increased infiltration | - | |
| B16F10 Melanoma | Flow Cytometry | CD8+/CD4+ T cell ratio | Increased | - | |
| 4T1 Mammary Carcinoma | Not specified | CD8+ T cells | Increased recruitment | - | |
| 4T1 Mammary Carcinoma | Not specified | Myeloid-derived suppressor cells (MDSCs) | Polarization to APCs | - | |
| 4T1 Mammary Carcinoma | Not specified | M2-like Macrophages | Polarization to tumoricidal APCs | - |
Experimental Protocols
Protocol 1: Syngeneic Subcutaneous Tumor Model
This protocol outlines the establishment of subcutaneous tumors and subsequent treatment with this compound.
Materials:
-
Syngeneic tumor cells (e.g., B16F10, 4T1)
-
Appropriate mouse strain (e.g., C57BL/6 for B16F10, BALB/c for 4T1), 6-8 weeks old
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS), sterile
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (25-27 gauge)
-
Calipers
-
This compound formulation
-
Vehicle control
Procedure:
-
Cell Culture and Preparation:
-
Culture tumor cells in a humidified incubator at 37°C and 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells twice with sterile PBS or HBSS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in sterile PBS or HBSS at the desired concentration (e.g., 1 x 10^6 cells/100 µL). Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Shave the injection site (typically the right flank).
-
Inject the cell suspension (e.g., 100 µL) subcutaneously.
-
Monitor the mice for recovery.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound).
-
-
This compound Administration:
-
Prepare the this compound formulation and vehicle control. A common formulation involves dissolving this compound in a vehicle such as 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
-
Administer this compound or vehicle via the desired route (e.g., intratumoral injection).
-
Follow the predetermined dosing schedule (e.g., on days 0 and 3 post-randomization).
-
-
Endpoint Analysis:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Process tumors for further analysis (e.g., flow cytometry, immunohistochemistry, cytokine analysis).
-
Protocol 2: Analysis of the Tumor Immune Microenvironment by Flow Cytometry
This protocol provides a general framework for analyzing immune cell populations within the tumor.
Materials:
-
Tumor tissue
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (0.1 mg/mL)
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer
-
Cell strainers (70 µm)
-
Fc block (anti-mouse CD16/32)
-
Fluorescently conjugated antibodies (see Table 3 for a suggested panel)
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Mince the excised tumor tissue into small pieces.
-
Digest the tissue in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C with gentle agitation.
-
Quench the digestion with RPMI containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
-
Red Blood Cell Lysis:
-
Pellet the cells by centrifugation.
-
Resuspend the pellet in ACK lysis buffer and incubate for 5 minutes at room temperature to lyse red blood cells.
-
Wash the cells with PBS containing 2% FBS.
-
-
Antibody Staining:
-
Resuspend the cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Block Fc receptors by incubating with Fc block for 10-15 minutes on ice.
-
Add the antibody cocktail (see Table 3) and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
-
Table 3: Suggested Flow Cytometry Panel for TME Analysis
| Marker | Fluorochrome | Cell Population |
| CD45 | e.g., BUV395 | All hematopoietic cells |
| CD3e | e.g., APC-Cy7 | T cells |
| CD4 | e.g., PE-Cy7 | Helper T cells |
| CD8a | e.g., PerCP-Cy5.5 | Cytotoxic T cells |
| CD11b | e.g., FITC | Myeloid cells |
| F4/80 | e.g., PE | Macrophages |
| Ly6G | e.g., APC | Neutrophils |
| Ly6C | e.g., BV421 | Monocytic cells |
| CD206 | e.g., AF647 | M2 Macrophages |
| MHC-II (I-A/I-E) | e.g., BV605 | Antigen-presenting cells |
Note: This is a basic panel and can be expanded to include markers for other immune cell subsets (e.g., NK cells, dendritic cells, regulatory T cells) and activation/exhaustion markers (e.g., CD69, PD-1, TIM-3).
Concluding Remarks
This compound represents a promising immuno-oncology agent with a well-defined mechanism of action. The protocols and data presented here provide a solid foundation for researchers to design and execute robust in vivo studies to further elucidate its therapeutic potential. Careful consideration of the experimental design, including the choice of tumor model, dosing regimen, and endpoint analyses, is crucial for obtaining meaningful and reproducible results.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 3. cccells.org [cccells.org]
- 4. An injectable superior depot of this compound inhibits post-surgical tumor recurrence and distant metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following Telratolimod Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telratolimod (MEDI9197, 3M-052) is a potent synthetic agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are key pattern recognition receptors in the innate immune system.[1][2][3] Activation of TLR7 and TLR8 on various immune cells, particularly antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages, triggers a cascade of downstream signaling events. This leads to the production of pro-inflammatory cytokines and chemokines, enhancement of antigen presentation, and subsequent activation of adaptive immune responses, including cytotoxic T lymphocytes (CTLs) and B cells.[4][5] These immunostimulatory properties make this compound a promising agent in cancer immunotherapy, aiming to convert immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing.
Flow cytometry is an indispensable tool for dissecting the complex cellular responses induced by this compound. It allows for the high-throughput, multi-parametric analysis of individual cells, enabling detailed immunophenotyping of various immune cell subsets, assessment of their activation status, and quantification of changes in their frequencies and functional markers. This application note provides a comprehensive overview and detailed protocols for the flow cytometric analysis of immune cells in response to this compound treatment, aiding researchers in evaluating its immunological effects in preclinical and clinical settings.
Mechanism of Action: this compound Signaling Pathway
This compound, as a TLR7/8 agonist, initiates an immune response by binding to these receptors within the endosomes of immune cells. This binding event recruits the adaptor protein MyD88, leading to the formation of a complex that activates downstream signaling pathways, primarily through NF-κB and IRF7. The activation of these pathways culminates in the transcription of genes encoding for type I interferons (IFN-α/β), pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), and chemokines. These mediators orchestrate a broad immune response involving the maturation and activation of dendritic cells, polarization of macrophages towards an M1 phenotype, and subsequent priming and activation of T cells and NK cells, leading to anti-tumor immunity.
Caption: this compound signaling pathway.
Data Presentation: Immunophenotyping after TLR7/8 Agonist Treatment
The following tables summarize quantitative data from preclinical studies involving a TransCon TLR7/8 Agonist, which serves as a representative example of the expected immunological changes following this compound treatment.
Table 1: Frequency of Immune Cell Subsets in Peripheral Blood Mononuclear Cells (PBMCs) One Day After Intratumoral Treatment with a TLR7/8 Agonist.
| Immune Cell Subset | Marker | Buffer Control (% of CD45⁺ cells) | TransCon TLR7/8 Agonist (% of CD45⁺ cells) |
| CD8⁺ T Cells | CD3⁺CD8⁺ | 15.2 | 22.5 |
| CD4⁺ T Cells | CD3⁺CD4⁺ | 35.1 | 38.2 |
| NK Cells | CD3⁻NK1.1⁺ | 8.5 | 10.1 |
| B Cells | CD19⁺ | 30.1 | 25.4 |
| Monocytes | CD11b⁺Ly6C⁺ | 4.8 | 6.5 |
| Dendritic Cells | CD11c⁺MHCII⁺ | 1.5 | 2.8* |
*p < 0.05 vs Buffer. Data is representative from a study using a TransCon TLR7/8 Agonist in a murine cancer model and may not be directly transferable to this compound.
Table 2: Activation Marker Expression on Immune Cells in PBMCs Following Intratumoral Treatment with a TLR7/8 Agonist.
| Cell Type | Activation Marker | Time Point | Buffer Control (MFI) | TransCon TLR7/8 Agonist (MFI) |
| CD8⁺ T Cells | CD69 | Day 1 | 150 | 450 |
| CD8⁺ T Cells | PD-1 | Day 7 | 220 | 580 |
| CD4⁺ T Cells | ICOS | Day 7 | 300 | 750 |
| Dendritic Cells | CD86 | Day 1 | 500 | 1200 |
*p < 0.05 vs Buffer. MFI = Mean Fluorescence Intensity. Data is representative from a study using a TransCon TLR7/8 Agonist in a murine cancer model and may not be directly transferable to this compound.
Experimental Protocols
Experimental Workflow for Flow Cytometry Analysis
The general workflow for analyzing immune cell populations after this compound treatment involves sample collection, processing to a single-cell suspension, staining with fluorescently-labeled antibodies, data acquisition on a flow cytometer, and subsequent data analysis.
Caption: General workflow for flow cytometry.
Protocol 1: Immunophenotyping of Human PBMCs after In Vitro this compound Treatment
Objective: To characterize the activation of major immune cell subsets in human Peripheral Blood Mononuclear Cells (PBMCs) following in vitro stimulation with this compound.
Materials:
-
This compound (dissolved in a suitable solvent like DMSO)
-
Human PBMCs, freshly isolated or cryopreserved
-
Complete RPMI-1640 medium
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Phosphate-Buffered Saline (PBS)
-
Fc Receptor Blocking solution
-
Fluorochrome-conjugated antibodies (see proposed panel below)
-
Fixable Viability Dye
-
Flow cytometer
Proposed Antibody Panel for Human PBMCs:
| Marker | Fluorochrome | Target Cell Type/Function |
| CD3 | BUV395 | T Cells |
| CD4 | BUV496 | Helper T Cells |
| CD8 | APC-R700 | Cytotoxic T Cells |
| CD14 | BV786 | Monocytes |
| CD16 | BV650 | NK Cells, Monocytes |
| CD19 | BV605 | B Cells |
| CD56 | PE-Cy7 | NK Cells |
| HLA-DR | FITC | Antigen Presenting Cells, Activation Marker |
| CD11c | PE | Myeloid Dendritic Cells |
| CD123 | PerCP-Cy5.5 | Plasmacytoid Dendritic Cells |
| CD69 | BV421 | Early Activation Marker |
| CD86 | BV711 | Costimulatory Molecule (DC, Macrophage activation) |
| PD-1 | BB700 | Exhaustion/Activation Marker (T cells) |
| Viability Dye | e.g., Zombie NIR | Live/Dead Discrimination |
Procedure:
-
Cell Culture and Stimulation:
-
Plate 1 x 10⁶ PBMCs per well in a 96-well U-bottom plate in 200 µL of complete RPMI medium.
-
Add this compound at the desired final concentration (e.g., 1 µM). Include a vehicle control (e.g., DMSO).
-
Incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Harvesting and Staining:
-
Harvest cells into FACS tubes and wash with PBS.
-
Stain with a fixable viability dye according to the manufacturer's instructions.
-
Wash cells with FACS buffer (PBS + 2% FBS).
-
Perform Fc receptor blocking for 10 minutes at 4°C.
-
Add the surface antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in 300 µL of FACS buffer for acquisition.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on live, single cells, then identify major immune populations (T cells, B cells, NK cells, monocytes).
-
Within each population, quantify the expression of activation markers (e.g., CD69, CD86, HLA-DR).
-
Protocol 2: Analysis of Macrophage Polarization in Murine Splenocytes
Objective: To determine the effect of this compound on the polarization of macrophages into M1 and M2 phenotypes in a murine model.
Materials:
-
Spleens from this compound-treated and control mice
-
RPMI-1640 medium
-
Collagenase D and DNase I
-
ACK lysis buffer
-
70 µm cell strainers
-
Fluorochrome-conjugated antibodies (see proposed panel below)
-
Intracellular Staining Buffer Kit
Proposed Antibody Panel for Murine Macrophages:
| Marker | Fluorochrome | Target Cell Type/Function |
| CD45 | BUV395 | Leukocytes |
| F4/80 | APC | Macrophages |
| CD11b | PerCP-Cy5.5 | Myeloid Cells |
| CD86 | FITC | M1 Macrophage Marker |
| CD206 | PE | M2 Macrophage Marker |
| iNOS | Alexa Fluor 647 | M1 Macrophage Marker (intracellular) |
| Arginase-1 | PE-Cy7 | M2 Macrophage Marker (intracellular) |
| Viability Dye | e.g., Zombie NIR | Live/Dead Discrimination |
Procedure:
-
Splenocyte Isolation:
-
Harvest spleens and mechanically dissociate them through a 70 µm cell strainer.
-
Treat with ACK lysis buffer to remove red blood cells.
-
Wash and resuspend splenocytes in complete RPMI medium.
-
-
Surface Staining:
-
Follow steps 2-5 from Protocol 1 for viability and surface marker staining (CD45, F4/80, CD11b, CD86, CD206).
-
-
Intracellular Staining:
-
After surface staining, fix and permeabilize the cells using an intracellular staining buffer kit according to the manufacturer's protocol.
-
Add antibodies for intracellular targets (iNOS, Arginase-1) and incubate for 30-45 minutes at 4°C in the dark.
-
Wash and resuspend in FACS buffer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire and analyze the data. Gate on live, single cells, then on CD45⁺ leukocytes.
-
Identify macrophages as F4/80⁺CD11b⁺.
-
Within the macrophage gate, determine the percentage of M1 (CD86⁺, iNOS⁺) and M2 (CD206⁺, Arginase-1⁺) cells.
-
Conclusion
This compound is a promising immunomodulatory agent with the potential to enhance anti-tumor immunity through the activation of TLR7 and TLR8. Flow cytometry is a critical tool for elucidating the cellular mechanisms underlying its therapeutic effects. The protocols and information provided in this application note offer a framework for researchers to design and execute robust flow cytometry experiments to assess the impact of this compound on the immune system. Comprehensive immunophenotyping will be crucial for the continued development and optimization of this compound-based cancer immunotherapies.
References
- 1. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thalidomide augments maturation and T helper 1-inducing capacity of monocyte-derived dendritic cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dynamic changes in human THP-1-derived M1-to-M2 macrophage polarization during Thelazia callipaeda MIF induction [frontiersin.org]
Application Notes and Protocols for Measuring Telratolimod-Induced Cytokines using ELISA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the measurement of cytokines induced by Telratolimod, a Toll-like receptor 7 and 8 (TLR7/8) agonist, using an Enzyme-Linked Immunosorbent Assay (ELISA). This compound's activation of TLR7 and TLR8 stimulates innate and adaptive immune responses, leading to the production of a variety of cytokines.[1][2][3][4] This protocol is designed to be a comprehensive guide for researchers in immunology, oncology, and drug development who are investigating the immunomodulatory effects of this compound.
Introduction
This compound is a synthetic immunomodulator that activates TLR7 and TLR8, which are intracellular receptors primarily expressed by immune cells such as dendritic cells (DCs), macrophages, and B cells.[2] Upon activation, these receptors trigger downstream signaling cascades that result in the production of pro-inflammatory cytokines and Type I interferons, leading to the activation of various immune cells, including natural killer (NK) cells and T cells. The profile of cytokines induced by this compound is a critical indicator of its biological activity and therapeutic potential. This document provides a detailed protocol for quantifying these cytokines using a sandwich ELISA.
Signaling Pathway of this compound
This compound, as a TLR7/8 agonist, initiates an immune response by binding to these receptors within the endosomes of immune cells. This binding event triggers the recruitment of the adaptor protein MyD88. The formation of this complex initiates a signaling cascade that leads to the activation of transcription factors, including NF-κB and IRF7. These transcription factors then translocate to the nucleus and induce the expression of genes encoding various pro-inflammatory cytokines and Type I interferons, such as TNF-α, IL-6, IL-12, and IFN-α.
Figure 1: this compound Signaling Pathway.
Experimental Protocol: Sandwich ELISA for Cytokine Quantification
This protocol outlines the steps for a sandwich ELISA to measure the concentration of a specific cytokine (e.g., IL-6, TNF-α, or IFN-α) in cell culture supernatants following stimulation with this compound.
Materials and Reagents
-
ELISA Plate: 96-well high-binding polystyrene plates.
-
Capture Antibody: Specific for the cytokine of interest.
-
Detection Antibody: Biotinylated antibody specific for the cytokine of interest.
-
Recombinant Cytokine Standard: For generating a standard curve.
-
Streptavidin-HRP: Streptavidin conjugated to horseradish peroxidase.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2N H₂SO₄.
-
Coating Buffer: 0.1 M carbonate-bicarbonate buffer, pH 9.6.
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Blocking Buffer: PBS with 1% BSA.
-
Assay Diluent: PBS with 0.1% BSA.
-
Cell Culture Medium: RPMI 1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
This compound: Stock solution of known concentration.
-
Immune Cells: e.g., Human Peripheral Blood Mononuclear Cells (PBMCs).
Experimental Workflow
Figure 2: ELISA Experimental Workflow.
Step-by-Step Procedure
-
Plate Coating:
-
Dilute the capture antibody to the recommended concentration (typically 1-4 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Plate Washing and Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Preparation:
-
Cell Stimulation:
-
Plate immune cells (e.g., PBMCs) at a density of 1 x 10⁶ cells/mL in a separate 96-well cell culture plate.
-
Stimulate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate and collect the cell-free supernatant. Samples can be used immediately or stored at -80°C.
-
-
Standard Curve:
-
Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent. A typical range for many cytokines is 0-1000 pg/mL.
-
-
-
Sample and Standard Incubation:
-
Wash the blocked ELISA plate three times with Wash Buffer.
-
Add 100 µL of the prepared standards and samples (supernatants) to the appropriate wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the biotinylated detection antibody to the recommended concentration in Assay Diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the Streptavidin-HRP to the recommended concentration in Assay Diluent.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
-
Substrate Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader within 30 minutes.
-
Data Presentation
The quantitative data obtained from the ELISA should be summarized in clearly structured tables. The following tables provide examples of how to present the standard curve data and the experimental results for this compound-induced cytokine production.
Table 1: Example IL-6 Standard Curve Data
| Standard Concentration (pg/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance |
| 1000 | 2.154 | 2.188 | 2.171 |
| 500 | 1.632 | 1.650 | 1.641 |
| 250 | 1.011 | 1.025 | 1.018 |
| 125 | 0.589 | 0.601 | 0.595 |
| 62.5 | 0.345 | 0.355 | 0.350 |
| 31.25 | 0.201 | 0.209 | 0.205 |
| 15.63 | 0.123 | 0.129 | 0.126 |
| 0 | 0.050 | 0.052 | 0.051 |
Table 2: Example Quantification of this compound-Induced IL-6 in PBMC Supernatants
| Treatment | This compound Concentration (µM) | Mean Absorbance (450 nm) | IL-6 Concentration (pg/mL) | Standard Deviation |
| Vehicle Control | 0 | 0.085 | Below Detection Limit | - |
| This compound | 0.1 | 0.450 | 85.2 | ± 7.1 |
| This compound | 1 | 1.250 | 345.6 | ± 25.3 |
| This compound | 10 | 2.010 | 890.4 | ± 62.8 |
Table 3: Recommended Antibody Dilutions and Incubation Times for Key Cytokines
| Cytokine | Capture Antibody (µg/mL) | Detection Antibody (µg/mL) | Standard Range (pg/mL) | Sample Incubation | Detection Incubation |
| IL-6 | 2 | 1 | 10 - 1000 | 2 hours at RT | 1 hour at RT |
| TNF-α | 2 | 1 | 15 - 1500 | 2 hours at RT | 1 hour at RT |
| IFN-α | 2 | 1 | 12 - 1200 | 2 hours at RT | 1 hour at RT |
| IL-12 (p70) | 2 | 1 | 8 - 800 | 2 hours at RT | 1 hour at RT |
Note: The concentrations and incubation times provided in the tables are examples and should be optimized for each specific ELISA kit and experimental setup.
Conclusion
This document provides a comprehensive guide for the quantification of cytokines induced by the TLR7/8 agonist, this compound, using a sandwich ELISA. By following this detailed protocol and utilizing the provided templates for data presentation, researchers can obtain reliable and reproducible results to characterize the immunomodulatory effects of this compound. The successful implementation of this assay will aid in the preclinical and clinical development of this and other similar immunotherapeutic agents.
References
- 1. Adipocytes Encapsulating this compound Recruit and Polarize Tumor‐Associated Macrophages for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An injectable superior depot of this compound inhibits post-surgical tumor recurrence and distant metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adipocytes Encapsulating this compound Recruit and Polarize Tumor-Associated Macrophages for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Injection of Telratolimod
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telratolimod (also known as MEDI9197 or 3M-052) is a potent synthetic agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] Activation of these receptors, which are primarily expressed in endosomal compartments of immune cells like dendritic cells (DCs), B lymphocytes, and macrophages, triggers the MyD88-dependent signaling pathway.[3][4] This leads to the production of pro-inflammatory cytokines and type I interferons, culminating in the activation of cytotoxic T-lymphocyte (CTL) and B-lymphocyte immune responses, which can result in tumor cell lysis.[5] These immunological effects make this compound a promising candidate for cancer immunotherapy.
This document provides detailed protocols for the preparation of this compound for in vivo injections in preclinical research settings.
Physicochemical Properties and Storage
This compound is a crystalline solid. Its solubility is a critical factor in preparing formulations for in vivo use.
| Property | Value | Source |
| Molecular Formula | C36H59N5O2 | |
| Molecular Weight | 593.9 g/mol | |
| Appearance | White to light yellow solid powder | |
| Solubility | DMSO: Slightly soluble (~62.5 mg/mL) Ethanol: Slightly soluble (~50 mg/mL) | |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month. | |
| Stability | ≥ 4 years |
Experimental Protocols for In Vivo Injection
The appropriate formulation for this compound depends on the intended route of administration and the experimental model. Due to its limited aqueous solubility, it is often prepared as a suspension or in a vehicle containing co-solvents. It is crucial to prepare fresh working solutions for in vivo experiments on the day of use.
Protocol 1: Formulation for Intraperitoneal or Oral Administration (Suspension)
This protocol is suitable for preparing a suspended solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in fresh DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Use of hygroscopic DMSO can negatively impact solubility. Sonication or gentle warming may be required to fully dissolve the compound.
-
-
Prepare the Vehicle:
-
In a sterile tube, combine the following components in the specified ratio, ensuring to mix well after each addition:
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS
-
-
-
Prepare the Final Formulation:
-
Add 10% of the this compound stock solution to the prepared vehicle. For example, to prepare 1 mL of the final formulation, add 100 µL of the 20.8 mg/mL this compound stock solution to 900 µL of the vehicle.
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
Protocol 2: Formulation for Intratumoral, Subcutaneous, or Intravenous Injection (Clear Solution or Suspension)
For routes requiring a clear solution or a fine suspension, the following formulations can be considered.
Option A: SBE-β-CD Formulation (Suspension)
This formulation utilizes sulfobutyl ether beta-cyclodextrin (SBE-β-CD) to improve the solubility and stability of this compound.
Materials:
-
This compound powder
-
DMSO, fresh
-
20% SBE-β-CD in Saline
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL) as described in Protocol 1.
-
-
Prepare the Final Formulation:
-
Add 10% of the this compound stock solution to 90% of the 20% SBE-β-CD in Saline solution. For instance, for 1 mL of the final formulation, add 100 µL of the 20.8 mg/mL this compound stock solution to 900 µL of 20% SBE-β-CD in Saline.
-
Mix thoroughly by vortexing.
-
Option B: Corn Oil Formulation (Clear Solution)
This formulation is suitable for subcutaneous or intramuscular injections where a depot effect might be desired.
Materials:
-
This compound powder
-
Ethanol (EtOH) or DMSO, fresh
-
Corn oil
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution:
-
Prepare a concentrated stock solution of this compound in either fresh DMSO or Ethanol. For example, 25.0 mg/mL in Ethanol.
-
-
Prepare the Final Formulation:
-
Add 10% of the this compound stock solution to 90% corn oil. For example, to prepare 1 mL of the final formulation, add 100 µL of the 25.0 mg/mL this compound stock solution to 900 µL of corn oil.
-
Mix thoroughly by vortexing until a clear solution is obtained.
-
Dosing and Administration
The dosage and administration route of this compound can vary depending on the animal model and the therapeutic goal.
| Animal Model | Dosage | Administration Route | Reference |
| BALB/c mice with CT26 colon carcinoma | 50 µg or 100 µg | Intratumoral | |
| B16F10 mouse melanoma model | 0.2 mg/kg | Intratumoral | |
| Mouse splenocytes (ex vivo) | 1 mg/kg | Not specified | |
| B6129SF1/J mice with KPC tumors | 2 mg/kg | Intravenous |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the general workflow for preparing it for in vivo injection.
Caption: this compound signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 5. This compound (MEDI9197, 3M 052) | TLR-7/8 agonist | CAS 1359993-59-1 | Buy this compound (MEDI-9197, 3M-052) from Supplier InvivoChem [invivochem.com]
Application Notes: Synergistic Anti-Tumor Efficacy of Telratolimod and Anti-PD-1 Therapy in the 4T1 Breast Cancer Model
Introduction
The 4T1 murine breast cancer model is a highly valuable tool for preclinical immuno-oncology research. It is a syngeneic model that is poorly immunogenic and spontaneously metastasizes, closely mimicking human triple-negative breast cancer (TNBC).[1][2][3] The tumor microenvironment (TME) in the 4T1 model is characterized by significant immunosuppression, making it resistant to monotherapies like PD-1/PD-L1 checkpoint blockade.[1][4] Telratolimod (MEDI9197, 3M-052) is a potent agonist of Toll-like receptors 7 and 8 (TLR7/8), which are key sensors of the innate immune system. Activation of TLR7/8 on antigen-presenting cells (APCs) such as dendritic cells (DCs) triggers the production of pro-inflammatory cytokines and Type I interferons, leading to enhanced activation of cytotoxic T lymphocytes (CTLs). This application note describes a protocol for evaluating the combination of intratumoral this compound with systemic anti-PD-1 antibody administration to overcome resistance and promote tumor regression in the challenging 4T1 breast cancer model.
Rationale for Combination Therapy
The premise of this combination is to leverage the distinct but complementary mechanisms of a TLR7/8 agonist and a PD-1 inhibitor. While anti-PD-1 therapy works by blocking an adaptive immune checkpoint to unleash pre-existing anti-tumor T cells, its efficacy is limited in "cold" tumors like 4T1 that lack significant T-cell infiltration.
This compound acts as an in-situ vaccine, turning the tumor into an immune-stimulatory hub. Intratumoral administration activates local APCs, leading to:
-
Enhanced antigen presentation and T-cell priming.
-
Recruitment of immune cells, including NK cells and CD8+ T cells, into the TME.
-
Remodeling of the immunosuppressive TME.
By converting the "cold" TME to an inflamed "hot" TME, this compound sensitizes the tumor to the effects of anti-PD-1 therapy. The anti-PD-1 antibody then sustains the activity of the newly recruited and activated tumor-specific T cells, leading to a durable and potent anti-tumor response.
Signaling and Synergy Overview
The synergy between this compound and anti-PD-1 therapy stems from the activation of both innate and adaptive immunity. This compound initiates the immune response, which is then sustained and amplified by PD-1 blockade.
Experimental Protocols
Cell Line and Culture
-
Cell Line: 4T1 murine breast carcinoma (ATCC® CRL-2539™).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 70-80% confluency. Do not allow cells to become fully confluent as this can reduce tumorigenicity. Detach cells using 0.25% Trypsin-EDTA.
Animal Model and Tumor Implantation
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Cell Preparation: Harvest 4T1 cells during their exponential growth phase. Wash the cells twice with sterile, serum-free RPMI-1640 or PBS. Resuspend the final cell pellet in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^6 cells/mL.
-
Implantation:
-
Anesthetize the mouse using isoflurane.
-
Palpate to locate the fourth (inguinal) mammary fat pad.
-
Inject 50 µL of the cell suspension (containing 5 x 10^4 cells) orthotopically into the mammary fat pad using a 27-gauge needle.
-
Monitor the mice for tumor growth. Tumors should be palpable 5-7 days post-implantation.
-
Once tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (n=10 mice per group).
-
Treatment Protocol
-
Treatment Groups:
-
Vehicle Control (PBS)
-
This compound alone
-
Anti-PD-1 mAb alone
-
This compound + Anti-PD-1 mAb
-
-
This compound Administration: Administer 50 µg of this compound in 50 µL of PBS via intratumoral (i.t.) injection on days 10, 13, and 16 post-tumor implantation.
-
Anti-PD-1 mAb Administration: Administer 200 µg of anti-mouse PD-1 antibody in 100 µL of PBS via intraperitoneal (i.p.) injection on days 10, 13, and 16 post-tumor implantation.
-
Vehicle Control: Administer equivalent volumes of PBS intratumorally and intraperitoneally according to the same schedule.
Efficacy Assessment
-
Tumor Measurement: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length × Width²)/2.
-
Body Weight: Monitor mouse body weight twice weekly as an indicator of overall health and treatment toxicity.
-
Survival: Monitor mice daily. The primary endpoint is a tumor volume exceeding 2000 mm³ or signs of significant morbidity (e.g., >20% weight loss, ulceration), at which point mice should be euthanized.
-
Metastasis Analysis: At the end of the study, harvest lungs and liver. Count metastatic nodules on the surface of the lungs. Tissues can be fixed in Bouin's solution to improve contrast.
Immunophenotyping by Flow Cytometry
-
Sample Collection: At a pre-determined time point (e.g., day 18), euthanize a subset of mice from each group (n=3-5). Harvest tumors and spleens.
-
Single-Cell Suspension:
-
Tumors: Mince tumors finely and digest in RPMI containing Collagenase IV and DNase I for 45 minutes at 37°C. Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Spleens: Mechanically dissociate spleens through a 70 µm cell strainer. Lyse red blood cells using an ACK lysis buffer.
-
-
Staining:
-
Count cells and aliquot approximately 1-2 x 10^6 cells per well in a 96-well plate.
-
Stain for cell viability using a live/dead stain.
-
Block Fc receptors with anti-CD16/32 antibody.
-
Stain with a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11c, F4/80, Gr-1).
-
For intracellular staining (e.g., FoxP3, Granzyme B), fix and permeabilize the cells according to the manufacturer's protocol before adding intracellular antibodies.
-
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify immune cell populations within the TME and spleen.
In Vivo Study Workflow
The following diagram outlines the key steps of the in vivo experiment.
Representative Data
The following tables present hypothetical data consistent with expected outcomes from the combination therapy, designed for illustrative purposes.
Table 1: Anti-Tumor Efficacy in 4T1 Tumor-Bearing Mice
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 1550 ± 125 | - |
| This compound | 1180 ± 98 | 23.9% |
| Anti-PD-1 mAb | 1350 ± 110 | 12.9% |
| This compound + Anti-PD-1 mAb | 450 ± 65 | 71.0% |
Table 2: Survival Analysis
| Treatment Group | Median Survival (Days) | Survival Benefit vs. Control (%) |
| Vehicle Control | 24 | - |
| This compound | 28 | 16.7% |
| Anti-PD-1 mAb | 26 | 8.3% |
| This compound + Anti-PD-1 mAb | 42 | 75.0% |
Table 3: Immune Cell Infiltration in the Tumor Microenvironment (Day 18)
| Treatment Group | CD8+ T cells / CD45+ cells (%) | CD8+ / Treg (FoxP3+) Ratio | M1 / M2 Macrophage Ratio |
| Vehicle Control | 3.5 ± 0.5 | 0.4 ± 0.1 | 0.3 ± 0.05 |
| This compound | 8.2 ± 1.1 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| Anti-PD-1 mAb | 4.1 ± 0.6 | 0.8 ± 0.2 | 0.4 ± 0.08 |
| This compound + Anti-PD-1 mAb | 15.6 ± 2.0 | 4.5 ± 0.8 | 2.5 ± 0.4 |
The combination of intratumoral this compound with systemic anti-PD-1 blockade represents a potent therapeutic strategy for overcoming the immunosuppressive nature of the 4T1 breast cancer model. The TLR7/8 agonist effectively primes an anti-tumor immune response, which is then robustly sustained by checkpoint inhibition. The protocols outlined here provide a comprehensive framework for researchers to investigate this synergistic interaction, assess therapeutic efficacy, and dissect the underlying immunological mechanisms. This approach holds significant promise for translation into clinical strategies for treating immunologically "cold" tumors.
References
- 1. 4T1 Syngeneic Breast Tumor Mouse Model I Preclinical CRO [explicyte.com]
- 2. Mouse 4T1 breast tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4T1 - Wikipedia [en.wikipedia.org]
- 4. Impact of PD‑L1 upregulation on immune checkpoint inhibitor efficacy in triple‑negative breast cancer using a 4T1 murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Stimulation of Dendritic Cells with Telratolimod (GS-9620)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telratolimod (GS-9620) is a potent and selective agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. Activation of TLR7 on dendritic cells (DCs), particularly plasmacytoid DCs (pDCs), triggers a cascade of downstream signaling events leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, as well as the upregulation of co-stimulatory molecules. This process is crucial for the initiation and shaping of adaptive immune responses. These application notes provide detailed protocols for the in vitro stimulation of human dendritic cells with this compound, including methods for the isolation of primary DC subsets and the generation of monocyte-derived DCs (mo-DCs).
Mechanism of Action
This compound, upon entering the endosome of TLR7-expressing cells like pDCs, binds to the TLR7 receptor. This binding event initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and IRF7. Consequently, this results in the transcription and secretion of type I interferons and other inflammatory cytokines, and the upregulation of cell surface molecules essential for T-cell activation.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes of stimulating human dendritic cells with this compound in vitro. Data is compiled from studies on mixed peripheral blood mononuclear cell (PBMC) cultures and extrapolated for purified DC subsets where specific data is not available.
Table 1: Upregulation of Dendritic Cell Maturation Markers
| Cell Type | Marker | This compound (GS-9620) Concentration | Incubation Time | Expected Upregulation (Fold Change or % Positive) | Citation |
| Dendritic Cells (in PBMC culture) | CD80 | 1 µM | 24 hours | Significant increase in % positive cells | [1] |
| Plasmacytoid DCs | CD80, CD86, CCR7 | 100 nM - 1 µM | 24-48 hours | Upregulation expected, similar to other TLR7 agonists | [2] |
| Monocyte-derived DCs | CD80, CD86, HLA-DR, CCR7 | 100 nM - 1 µM | 24-48 hours | Moderate upregulation expected |
Note: Specific fold-change data for this compound on purified DC subsets is limited. The expected upregulation is based on the known mechanism of TLR7 agonists.
Table 2: Cytokine Production Profile
| Cell Type | Cytokine | This compound (GS-9620) Concentration | Incubation Time | Expected Concentration Range (pg/mL) | Citation |
| PBMCs (pDC-dependent) | IFN-α | 10 - 1000 nM | 36 hours | Dose-dependent increase up to ~4000 pg/mL | [3] |
| PBMCs | IL-6 | 10 - 1000 nM | 36 hours | Dose-dependent increase | [3] |
| Purified pDCs | IFN-α | 100 nM - 1 µM | 24-48 hours | High production expected | [3] |
| Purified pDCs | TNF-α | 100 nM - 1 µM | 24-48 hours | Moderate production expected | |
| Monocyte-derived DCs | IL-12p70 | 100 nM - 1 µM | 24-48 hours | Low to moderate production expected | |
| Monocyte-derived DCs | IL-6, TNF-α | 100 nM - 1 µM | 24-48 hours | Moderate production expected | |
| Monocyte-derived DCs | IL-10 | 100 nM - 1 µM | 24-48 hours | Low production expected |
Note: The cytokine profile can vary significantly between donors.
Experimental Protocols
The following section provides detailed protocols for the isolation, generation, stimulation, and analysis of human dendritic cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Plasmacytoid Dendritic Cell Number and Responses to Toll-Like Receptor 7 and 9 Agonists Vary in HIV Type 1-Infected Individuals in Relation to Clinical State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early IFNβ secretion determines variable downstream IL-12p70 responses upon TLR4 activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantifying Macrophage Polarization After Telratolimod Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to micro-environmental stimuli.[1][2] These phenotypes are often categorized into two main groups: the classically activated (M1) macrophages, which are pro-inflammatory and possess anti-tumoral properties, and the alternatively activated (M2) macrophages, which are anti-inflammatory and can promote tumor growth.[1][3] In the tumor microenvironment (TME), tumor-associated macrophages (TAMs) often exhibit an M2-like phenotype, contributing to an immunosuppressive landscape that hinders effective anti-cancer immune responses.[3]
Telratolimod is a potent agonist of Toll-like receptors 7 and 8 (TLR7/8), which are intracellular receptors that recognize single-stranded RNA. Activation of TLR7/8 in macrophages triggers a signaling cascade that promotes polarization towards the M1 phenotype. This shift is characterized by the production of pro-inflammatory cytokines, enhanced antigen presentation, and increased phagocytic activity, ultimately converting an immunosuppressive TME into one that supports anti-tumor immunity. Therefore, accurately quantifying the shift from M2 to M1 polarization following this compound treatment is critical for evaluating its therapeutic efficacy.
These application notes provide detailed protocols for treating macrophages with this compound and quantifying the resulting polarization state using flow cytometry, quantitative PCR (qPCR), and ELISA.
This compound Signaling Pathway in Macrophages
This compound acts as a TLR7/8 agonist to induce M1 polarization. Upon entry into the macrophage, it binds to TLR7 and TLR8 within the endosomal compartment. This binding initiates the recruitment of the MyD88 adaptor protein, leading to the activation of a downstream signaling cascade involving IRAK and TRAF6. Ultimately, this pathway culminates in the activation of the transcription factor NF-κB, which translocates to the nucleus and drives the expression of M1-associated genes, including pro-inflammatory cytokines like TNF-α and IL-6.
Caption: TLR7/8 signaling pathway initiated by this compound in macrophages.
Experimental Workflow for Macrophage Polarization Analysis
A systematic workflow is essential for reproducible results. The process begins with the isolation and differentiation of monocytes into naive (M0) macrophages. These M0 macrophages are then treated with this compound or control stimuli. Following treatment, cells and culture supernatants are harvested for downstream analysis of specific M1/M2 markers using flow cytometry, qPCR, and ELISA.
Caption: General workflow for quantifying macrophage polarization.
Data Presentation: Expected Outcomes of this compound Treatment
Treatment of macrophages with this compound is expected to increase the expression of M1 markers and decrease the expression of M2 markers. The tables below summarize representative quantitative data based on published findings.
Table 1: Macrophage Phenotype by Flow Cytometry (Data derived from studies on TLR7/8 agonists)
| Treatment Group | M1 Marker (% CD86+ cells) | M2 Marker (% CD206+ cells) |
| Control (Vehicle) | Low | High |
| This compound | Significantly Increased | Significantly Decreased |
| M1 Control (LPS/IFN-γ) | High | Low |
| M2 Control (IL-4/IL-13) | Low | High |
Table 2: Cytokine Secretion Profile by ELISA (Data derived from studies on TLR7/8 agonists)
| Treatment Group | TNF-α (Pro-inflammatory) | IL-6 (Pro-inflammatory) | IL-10 (Anti-inflammatory) |
| Control (Vehicle) | Low | Low | Baseline |
| This compound | High | High | Low / Unchanged |
| M1 Control (LPS/IFN-γ) | High | High | Low |
| M2 Control (IL-4/IL-13) | Low | Low | High |
Table 3: Gene Expression by qPCR (Expected expression patterns based on TLR7/8 agonist mechanism)
| Treatment Group | iNOS (M1 Marker) | Arg1 (M2 Marker) | TNF-α (M1 Marker) | CD206 (M2 Marker) |
| Control (Vehicle) | Low | High | Low | High |
| This compound | High | Low | High | Low |
| M1 Control (LPS/IFN-γ) | High | Low | High | Low |
| M2 Control (IL-4/IL-13) | Low | High | Low | High |
Experimental Protocols
Protocol 1: In Vitro Polarization of Macrophages with this compound
This protocol details the differentiation of bone marrow-derived macrophages (BMDMs) and their subsequent polarization with this compound.
Materials:
-
Bone marrow cells from mice
-
DMEM+ medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
This compound (e.g., 100 nM working concentration)
-
M1 Control: LPS (10 ng/mL) and IFN-γ (50 ng/mL)
-
M2 Control: IL-4 (20 ng/mL) and IL-13 (20 ng/mL)
-
6-well tissue culture plates
Procedure:
-
Macrophage Differentiation (Day 0-7):
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in DMEM+ medium containing 100 ng/mL M-CSF.
-
Plate cells in 6-well plates and incubate at 37°C and 5% CO₂ for 6-7 days to allow differentiation into M0 macrophages. Replace the medium every 2-3 days.
-
-
Macrophage Polarization (Day 7):
-
After 7 days, aspirate the culture medium and gently wash the adherent M0 macrophages with warm PBS.
-
Add fresh DMEM+ to each well.
-
Add the polarization agents to the respective wells:
-
This compound Group: Add this compound to a final concentration of 100 nM.
-
M1 Control Group: Add 10 ng/mL LPS and 50 ng/mL IFN-γ.
-
M2 Control Group: Add 20 ng/mL IL-4 and 20 ng/mL IL-13.
-
M0 Control Group: Add vehicle control (e.g., DMSO or PBS).
-
-
Incubate the plates for 24 to 48 hours at 37°C and 5% CO₂.
-
-
Sample Collection:
-
After incubation, carefully collect the culture supernatant from each well into separate tubes for ELISA analysis. Centrifuge to remove cell debris and store at -80°C.
-
Wash the adherent cells with cold PBS. The cells are now ready for analysis by flow cytometry (Protocol 2) or RNA extraction for qPCR (Protocol 3).
-
Protocol 2: Flow Cytometry for M1/M2 Surface Markers
Materials:
-
FACS Buffer (PBS + 2% FBS)
-
Fc Block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies (e.g., anti-F4/80, anti-CD11b, anti-CD86 for M1, anti-CD206 for M2)
-
Cell scraper
-
Flow cytometer
Procedure:
-
Cell Detachment: Gently detach the adherent macrophages using a cell scraper in the presence of cold PBS.
-
Staining:
-
Transfer cells to FACS tubes and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in FACS buffer containing Fc Block and incubate on ice for 15 minutes to prevent non-specific antibody binding.
-
Add the antibody cocktail (e.g., anti-F4/80, anti-CD86, anti-CD206) at pre-determined optimal concentrations.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing: Wash the cells twice with FACS buffer by centrifuging at 300 x g for 5 minutes.
-
Acquisition: Resuspend the final cell pellet in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Gate on the macrophage population (e.g., F4/80+, CD11b+) and analyze the percentage of cells expressing M1 (CD86+) and M2 (CD206+) markers.
Protocol 3: Quantitative PCR (qPCR) for M1/M2 Gene Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Nos2 [iNOS], Arg1, Tnf, Mrc1 [CD206]) and a housekeeping gene (e.g., Gapdh).
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the macrophages directly in the well using the lysis buffer from an RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for all samples using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for a target gene, and qPCR master mix.
-
Run the reaction on a qPCR instrument using a standard thermal cycling protocol.
-
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene. Compare the fold change in expression between treated groups and the M0 control.
Protocol 4: ELISA for Secreted Cytokines
Materials:
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-10)
-
Culture supernatants collected in Protocol 1
-
Microplate reader
Procedure:
-
Assay Preparation: Bring all reagents to room temperature.
-
Run Assay: Perform the ELISA according to the kit manufacturer's instructions. This typically involves adding standards and samples (the collected supernatants) to a pre-coated plate, followed by incubation with detection antibodies and a substrate.
-
Data Acquisition: Read the absorbance on a microplate reader at the specified wavelength.
-
Analysis: Generate a standard curve from the standards. Use this curve to calculate the concentration of each cytokine in the unknown samples. Compare the cytokine concentrations across the different treatment groups.
References
- 1. Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Macrophages M1/M2 Polarization Using Carbohydrate-Functionalized Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adipocytes Encapsulating this compound Recruit and Polarize Tumor‐Associated Macrophages for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Telratolimod as an Adjuvant for Influenza Vaccines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telratolimod is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor of the innate immune system. Activation of TLR7 by agonists like this compound in endosomes of immune cells, such as plasmacytoid dendritic cells (pDCs) and B cells, mimics the immune response to single-stranded viral RNA.[1][2] This leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, thereby robustly stimulating both innate and adaptive immunity.[1][2] These characteristics make this compound a promising adjuvant candidate for enhancing the immunogenicity and efficacy of influenza vaccines, which often have suboptimal effectiveness, particularly in vulnerable populations.
These application notes provide an overview of the preclinical rationale and a detailed protocol for a Phase I/II clinical trial to evaluate the safety, tolerability, and immunogenicity of an inactivated influenza vaccine (IIV) adjuvanted with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TLR7 signaling pathway initiated by this compound and a typical experimental workflow for a clinical study of a this compound-adjuvanted influenza vaccine.
Representative Preclinical Data for TLR7/8 Agonist Adjuvanted Influenza Vaccine
While clinical data for this compound as an influenza vaccine adjuvant is not yet publicly available, preclinical studies using other potent TLR7/8 agonists provide a strong rationale for its development. The following tables summarize representative data from murine studies, demonstrating the potential for this compound to enhance both humoral and cellular immune responses to an inactivated influenza vaccine (IIV).
Table 1: Humoral Immune Response (Hemagglutination Inhibition Titer)
| Treatment Group | Geometric Mean Titer (GMT) - Day 21 Post-Prime | GMT - Day 14 Post-Boost | Seroprotection Rate (%) Post-Boost (Titer ≥ 40) |
| IIV Alone | 80 | 320 | 85 |
| IIV + TLR7/8 Agonist | 320 | 1280 | 100 |
Data adapted from preclinical studies of TLR7/8 agonists with inactivated influenza vaccines in mice.
Table 2: Cellular Immune Response (IFN-γ ELISpot)
| Treatment Group | Spot Forming Units (SFU) per 106 Splenocytes (Post-Boost) |
| IIV Alone | 150 |
| IIV + TLR7/8 Agonist | 600 |
Data adapted from preclinical studies of TLR7/8 agonists with inactivated influenza vaccines in mice.
Phase I/II Clinical Trial Protocol: this compound-Adjuvanted Inactivated Influenza Vaccine
This protocol outlines a randomized, double-blind, placebo-controlled, dose-escalation study to evaluate the safety, tolerability, and immunogenicity of this compound as an adjuvant to a seasonal quadrivalent inactivated influenza vaccine (QIV) in healthy adults.
1. Study Objectives
-
Primary Objective: To assess the safety and tolerability of a single intramuscular injection of QIV adjuvanted with two different doses of this compound in healthy adults.
-
Secondary Objective: To evaluate the humoral and cellular immune responses to the this compound-adjuvanted QIV compared to QIV alone.
2. Study Design
-
Phase: I/II
-
Design: Randomized, double-blind, placebo-controlled, dose-escalation.
-
Population: Healthy male and female adults, 18 to 50 years of age.
-
Sample Size: Approximately 90 subjects (30 per group).
-
Treatment Groups:
-
Group A: QIV + Placebo for this compound
-
Group B: QIV + this compound (Low Dose, e.g., 1 mg)
-
Group C: QIV + this compound (High Dose, e.g., 3 mg)
-
-
Vaccination Schedule: A single intramuscular injection on Day 0.
-
Follow-up Duration: 6 months post-vaccination.
3. Study Procedures
-
Screening (Day -28 to -1): Informed consent, medical history, physical examination, and baseline blood draw for safety labs and immunogenicity.
-
Vaccination (Day 0): Randomization and administration of the assigned study vaccine. Subjects will be observed for at least 60 minutes post-vaccination.
-
Follow-up Visits (Days 7, 21, 180): Assessment of adverse events (AEs), vital signs, and collection of blood samples for immunogenicity assays.
-
Safety Monitoring: Solicited local and systemic adverse events will be collected via a diary card for 7 days post-vaccination. Unsolicited AEs will be collected throughout the study.
Experimental Protocols
1. Hemagglutination Inhibition (HAI) Assay
This assay measures the ability of serum antibodies to inhibit the agglutination of red blood cells (RBCs) by the influenza virus.
-
Materials:
-
Receptor-Destroying Enzyme (RDE)
-
Phosphate Buffered Saline (PBS)
-
V-bottom 96-well microtiter plates
-
Standardized influenza virus antigen (4 HAU/25 µL)
-
0.5% Turkey or Chicken Red Blood Cells (RBCs)
-
-
Procedure:
-
Treat serum samples with RDE to remove non-specific inhibitors. Heat-inactivate the RDE.[3]
-
Perform two-fold serial dilutions of the treated serum in PBS in a 96-well plate (25 µL/well).
-
Add 25 µL of the standardized influenza virus solution (4 HAU) to each well.
-
Incubate the plates at room temperature for 30-60 minutes.
-
Add 50 µL of the 0.5% RBC suspension to each well.
-
Gently tap the plates to mix and incubate at room temperature for 30-45 minutes, or until the RBC control wells show complete agglutination.
-
Read the plates. The HAI titer is the reciprocal of the highest serum dilution that completely inhibits hemagglutination.
-
2. Microneutralization (MN) Assay
This assay measures the titer of neutralizing antibodies in serum that can inhibit influenza virus infection of cultured cells.
-
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
96-well flat-bottom cell culture plates
-
Infection medium (e.g., DMEM with TPCK-trypsin)
-
Influenza virus stock (100 TCID50/50 µL)
-
Fixation and permeabilization solutions
-
Anti-influenza nucleoprotein (NP) primary antibody
-
HRP-conjugated secondary antibody and substrate
-
-
Procedure:
-
Seed MDCK cells in 96-well plates to form a confluent monolayer.
-
Serially dilute heat-inactivated serum samples in infection medium.
-
Mix the diluted serum with an equal volume of influenza virus (100 TCID50) and incubate for 1-2 hours at 37°C.
-
Wash the MDCK cell monolayer and add the serum-virus mixture to the wells.
-
Incubate for 18-20 hours at 37°C in a 5% CO2 incubator.
-
Fix the cells and perform an ELISA to detect the presence of viral NP in infected cells.
-
The MN titer is the reciprocal of the highest serum dilution that shows at least a 50% reduction in viral replication compared to virus control wells.
-
3. IFN-γ ELISpot Assay
This assay quantifies the number of influenza-specific, IFN-γ-secreting T cells.
-
Materials:
-
96-well PVDF plates pre-coated with anti-human IFN-γ capture antibody
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% Fetal Bovine Serum
-
Influenza peptide pools (e.g., from conserved internal proteins like NP and M1)
-
Positive control (e.g., PHA) and negative control (medium alone)
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase and substrate
-
-
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Add 2x105 to 3x105 PBMCs to each well of the pre-coated ELISpot plate.
-
Stimulate the cells with influenza peptide pools (final concentration of 2-10 µg/mL), positive control, or negative control for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plates and add the biotinylated detection antibody. Incubate as recommended by the manufacturer.
-
Wash and add the streptavidin-enzyme conjugate, followed by the substrate.
-
Stop the reaction when distinct spots emerge.
-
Wash and dry the plates. Count the number of spots in each well using an automated ELISpot reader. Results are expressed as Spot Forming Units (SFU) per 106 PBMCs.
-
Conclusion
This compound, as a potent TLR7 agonist, holds significant promise as a novel adjuvant for influenza vaccines. The provided protocols offer a framework for the clinical evaluation of its safety and immunogenicity. The anticipated outcomes, based on preclinical data with similar adjuvants, are enhanced humoral and cellular immune responses, which could translate to improved vaccine efficacy and broader protection against seasonal and pandemic influenza strains.
References
- 1. Phase 2 randomized controlled trial of seasonal influenza vaccine shows Advax® delta inulin adjuvant accelerates the humoral anti-influenza response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Comparison of Adjuvants to Optimize Influenza Neutralizing Antibody Responses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Telratolimod In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Telratolimod. The focus is on addressing solubility challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound (also known as MEDI-9197 or 3M-052) is a potent agonist of Toll-like receptor 7 and 8 (TLR7/8) with immunostimulatory and antitumor activities.[1][2][3][4] It is a lipophilic molecule, bearing a C18 lipid moiety, which contributes to its poor aqueous solubility.[2] This low solubility can hinder its systemic delivery and bioavailability in in vivo studies, making it challenging to achieve desired therapeutic concentrations.
Q2: What are the common solvents for dissolving this compound for in vitro and in vivo use?
This compound is reported to be slightly soluble in DMSO and ethanol. For in vitro assays, it is often first dissolved in DMSO and then diluted into the culture medium. However, for in vivo studies, co-solvent formulations are necessary to achieve injectable concentrations and improve bioavailability.
Q3: Are there any established formulations to improve this compound's solubility for animal studies?
Yes, several formulations have been developed to improve the solubility of this compound for in vivo administration. These typically involve a combination of solvents and excipients. Common components include DMSO, polyethylene glycol 300 (PEG300), Tween 80, and sulfobutylether-β-cyclodextrin (SBE-β-CD). Lipid-based formulations, such as liposomes and nanoparticles, have also been explored to enhance its delivery.
Troubleshooting Guide: Formulation Issues
Issue: My this compound solution is not clear and appears as a suspension.
-
Possible Cause 1: Incorrect solvent ratio. The proportion of each component in the formulation is critical. Ensure you are following a validated protocol with the correct percentages of co-solvents.
-
Troubleshooting Tip 1: Prepare the formulation by adding the co-solvents sequentially, ensuring the solution is clear after each addition before adding the next component. For example, dissolve this compound in DMSO first, then add PEG300, followed by Tween-80, and finally the aqueous component (saline or water).
-
Possible Cause 2: Low-quality or hydrated solvents. Moisture in solvents like DMSO can reduce the solubility of lipophilic compounds.
-
Troubleshooting Tip 2: Use fresh, high-purity, anhydrous solvents for preparing your formulations.
-
Possible Cause 3: Insufficient energy to dissolve the compound. this compound may require additional energy to fully dissolve, especially at higher concentrations.
-
Troubleshooting Tip 3: Use ultrasonication to aid in the dissolution process. Gentle warming may also be considered, but be cautious of potential compound degradation.
Issue: I am observing precipitation of this compound after injection.
-
Possible Cause: The formulation is not stable in the physiological environment, leading to the drug crashing out of solution upon contact with aqueous biological fluids.
-
Troubleshooting Tip: Consider using a formulation with a higher concentration of stabilizing excipients like SBE-β-CD, which can form inclusion complexes to keep the drug in solution. Alternatively, nanoparticle or liposomal formulations can provide better stability in vivo.
Quantitative Data: this compound Solubility in Different Formulations
The following table summarizes the reported solubility of this compound in various formulations suitable for in vivo studies.
| Formulation Components | Achieved Concentration (mg/mL) | Molar Concentration (mM) | Appearance | Reference |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | 2.08 | 3.50 | Suspension | |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.08 | 3.50 | Suspension | |
| 5% Ethyl Alcohol + 40% PEG300 + 5% Tween80 + 50% ddH₂O | 0.325 | 0.55 | Clear Solution | |
| DMSO | 1.8 | 3.03 | - | |
| Ethanol | 12.5 | 21.05 | - |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation with PEG300 and Tween80
This protocol is based on a commonly cited formulation for in vivo use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL). Ensure it is fully dissolved.
-
To prepare 1 mL of the final formulation (2.08 mg/mL), add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300.
-
Vortex the mixture until it is homogenous.
-
Add 50 µL of Tween 80 to the mixture and vortex thoroughly.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution. The result may be a suspension.
-
If necessary, use an ultrasonic bath to ensure a uniform suspension before administration.
Protocol 2: Preparation of this compound Formulation with SBE-β-CD
This protocol utilizes a cyclodextrin to improve solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. This may require gentle warming and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of the final formulation (2.08 mg/mL), add 100 µL of the this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Vortex the mixture thoroughly. This will likely result in a suspension.
Visualizations
This compound Formulation Workflow
The following diagram illustrates the general workflow for preparing a this compound formulation for in vivo studies.
A generalized workflow for preparing this compound formulations.
This compound Signaling Pathway
This compound functions as an agonist for TLR7 and TLR8, which are located in the endosome of immune cells. The signaling cascade is primarily dependent on the MyD88 adaptor protein.
Simplified MyD88-dependent signaling pathway for this compound.
References
- 1. This compound | C36H59N5O2 | CID 56833311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (MEDI9197, 3M 052) | TLR-7/8 agonist | CAS 1359993-59-1 | Buy this compound (MEDI-9197, 3M-052) from Supplier InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | TLR | TargetMol [targetmol.com]
Minimizing systemic cytokine release with local Telratolimod delivery
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing local delivery of Telratolimod to minimize systemic cytokine release.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as 3M-052 or MEDI9197) is a synthetic agonist that targets Toll-like Receptor 7 and 8 (TLR7/8).[1][2][3] As an immune-potentiating agent, its primary application is in cancer immunotherapy. Upon administration, this compound activates TLR7 and TLR8, which are primarily expressed on innate immune cells such as dendritic cells (DCs) and macrophages.[4][5] This activation triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and chemokines, including TNF-α, IFN-α, and IL-8. The ultimate goal is to stimulate a robust anti-tumor immune response, characterized by the activation of cytotoxic T-lymphocytes (CTLs) that can recognize and eliminate cancer cells.
Q2: Why is local delivery of this compound recommended?
A2: While the immune stimulation by this compound is beneficial for anti-tumor activity, systemic administration can lead to a rapid distribution of the drug into the bloodstream. This can cause an over-activation of the immune system, resulting in a systemic cytokine storm, also known as Cytokine Release Syndrome (CRS). CRS is a potentially severe adverse effect. Local delivery, such as intratumoral (i.t.) injection, aims to confine the drug's activity to the tumor microenvironment. This strategy is designed to maximize the local anti-tumor immune response while minimizing systemic exposure and the associated risk of CRS.
Q3: What are the key cytokines to measure to assess local versus systemic response?
A3: To evaluate the local and systemic cytokine response to this compound, a panel of key cytokines should be measured.
-
For local response (in the tumor microenvironment): IFN-γ, TNF-α, IL-12, and chemokines like CXCL9 and CXCL10 are important indicators of a productive anti-tumor immune response.
-
For systemic response (in serum or plasma): TNF-α, IL-6, and IFN-α are critical markers for assessing systemic cytokine release and the potential for CRS. Monitoring these systemic cytokines is crucial for evaluating the safety of the local delivery approach.
Q4: What are the storage and stability recommendations for this compound?
A4: this compound is typically supplied as a crystalline solid. For long-term storage, it should be kept at -20°C, where it can be stable for several years. Once reconstituted in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year. For short-term use, a solution can be stored at 4°C for about a week. It is shipped at room temperature, as it is stable for short periods.
Troubleshooting Guides
In Vivo Experiments: Intratumoral Injection
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent tumor growth inhibition | Inaccurate intratumoral injection: The needle may have passed through the tumor or delivered the drug into necrotic areas. Off-target delivery is a significant issue that can reduce efficacy. | - Use image guidance (e.g., ultrasound) to ensure accurate needle placement within the tumor. - Consider using needles with side-holes (multi-port needles) to improve drug distribution throughout the tumor mass. - Adjust the injection volume to be proportional to the tumor volume to avoid leakage. |
| Tumor microenvironment variability: Tumor stiffness and composition can affect drug distribution. Softer tumors may allow for better diffusion than denser, more fibrotic tumors. | - Characterize the tumor microenvironment of your model. - For dense tumors, consider strategies to modulate the stroma or use formulations that can improve penetration. | |
| Signs of systemic toxicity in mice (e.g., weight loss, ruffled fur, lethargy) | Drug leakage into systemic circulation: This can occur due to improper injection technique, excessive injection volume, or rapid clearance from the tumor. | - Refine injection technique to be slow and controlled. - Reduce the injection volume. - Consider using a sustained-release formulation, such as a hydrogel or nanoparticle-based delivery system, to prolong local retention. |
| Dose is too high: Even with local delivery, an excessive dose can lead to systemic effects. | - Perform a dose-titration study to find the optimal therapeutic window that balances efficacy and toxicity. |
In Vitro Experiments: Cytokine Release Assays
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no cytokine detection | Poor cell viability: PBMCs are sensitive to handling, and delays in processing or improper cryopreservation can compromise their function. | - Process fresh blood samples as quickly as possible (ideally within 8 hours). - Use a standardized and validated protocol for PBMC isolation and cryopreservation. - Assess cell viability both immediately after thawing and after a recovery period. |
| Suboptimal cell stimulation: The concentration of this compound or the incubation time may not be optimal. | - Perform a dose-response and time-course experiment to determine the optimal conditions for your specific assay. | |
| Issues with the assay (ELISA, Flow Cytometry): Problems with antibodies, buffers, or instrument settings. | - Refer to the specific troubleshooting guides for ELISA and Flow Cytometry below. | |
| High background in ELISA | Insufficient washing: Residual unbound reagents can cause a high background signal. | - Increase the number of wash steps and ensure complete aspiration of the wash buffer between steps. |
| Inadequate blocking: Unoccupied sites on the plate can bind antibodies non-specifically. | - Increase the concentration of the blocking agent (e.g., BSA) or the incubation time. - Add a non-ionic detergent like Tween-20 to the blocking and wash buffers. | |
| Contaminated reagents: Buffers or other reagents may be contaminated. | - Use fresh, sterile reagents. Prepare buffers fresh for each experiment. | |
| High variability between replicates | Pipetting errors: Inconsistent pipetting can lead to significant variability. | - Use calibrated pipettes and ensure proper technique. - Mix all solutions thoroughly before dispensing into wells. |
| Uneven plate conditions: Temperature gradients or evaporation from edge wells. | - Use a plate sealer during incubations. - Ensure the incubator provides uniform temperature distribution. | |
| Weak or no signal in intracellular cytokine staining (Flow Cytometry) | Ineffective protein transport inhibition: Cytokines are secreted from the cell before they can be detected. | - Ensure the protein transport inhibitor (e.g., Brefeldin A, Monensin) is added at the correct time and concentration. |
| Poor fixation/permeabilization: Antibodies cannot access the intracellular cytokines. | - Use a fixation and permeabilization kit specifically designed for intracellular cytokine staining. - Titrate fixation/permeabilization reagents as some epitopes can be sensitive. | |
| Antibody issues: Incorrect antibody clone, insufficient titration, or fluorophore choice. | - Titrate antibodies to find the optimal concentration. - Use bright fluorophores for low-expression cytokines. - Ensure the antibody clone is validated for intracellular staining. |
Experimental Protocols
Protocol 1: In Vivo Intratumoral Delivery of this compound in a Syngeneic Mouse Model
-
Animal Model: Establish subcutaneous tumors in a suitable mouse strain (e.g., C57BL/6 or BALB/c) using a syngeneic tumor cell line (e.g., B16 melanoma, CT26 colon carcinoma).
-
This compound Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
For injection, further dilute the stock solution in a sterile vehicle such as saline or a formulation containing co-solvents like PEG300 and Tween-80 to improve solubility and stability. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Intratumoral Injection:
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Using a small gauge needle (e.g., 27-30G), slowly inject the this compound formulation directly into the center of the tumor. The injection volume should be appropriate for the tumor size (e.g., 20-50 µL).
-
Monitor mice regularly for tumor growth (using calipers), body weight, and any signs of systemic toxicity.
-
-
Sample Collection:
-
At specified time points post-injection, collect blood samples via cardiac puncture or tail vein for systemic cytokine analysis.
-
Excise tumors for analysis of the local tumor microenvironment, including immune cell infiltration and local cytokine levels.
-
Protocol 2: Ex Vivo Cytokine Release Assay using Human PBMCs
-
PBMC Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells and resuspend in complete RPMI medium.
-
Perform a cell count and assess viability using a method like Trypan Blue exclusion.
-
-
Cell Plating and Stimulation:
-
Plate the PBMCs in a 96-well plate at a density of 1-2 x 10⁶ cells/mL.
-
Prepare serial dilutions of this compound in complete RPMI medium.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., LPS).
-
-
Incubation and Supernatant Collection:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatant at -80°C until analysis.
-
-
Cytokine Quantification:
-
Measure the concentration of key cytokines (e.g., TNF-α, IFN-α, IL-6, IL-8) in the collected supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits, following the manufacturer's instructions.
-
Visualizations
Caption: this compound signaling pathway in an antigen-presenting cell.
Caption: Workflow for in vivo evaluation of local this compound therapy.
Caption: Troubleshooting logic for high systemic cytokine release.
References
- 1. arp1.com [arp1.com]
- 2. Causes Of High Background In ELISA Tests and How to Solve Them [krishgen.com]
- 3. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Synthetic biology approaches to enhance cancer immune responses [frontiersin.org]
How to reduce off-tumor toxicity of Telratolimod
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-tumor toxicity of Telratolimod during pre-clinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound and its associated off-tumor toxicity?
A1: this compound is a potent agonist of Toll-like receptor 7 and 8 (TLR7/8), which are intracellular sensors that recognize single-stranded RNA.[1][2] Activation of TLR7/8 in immune cells, such as dendritic cells and monocytes, triggers a robust innate and adaptive immune response characterized by the production of pro-inflammatory cytokines and chemokines, including Type I and II interferons (IFN), interleukin-12 (IL-12), and tumor necrosis factor-alpha (TNF-α).[2][3] While this immune activation is desirable for anti-tumor efficacy, systemic exposure to this compound can lead to an exaggerated inflammatory response, resulting in off-tumor toxicities. The most significant of these is a systemic cytokine storm, also known as Cytokine Release Syndrome (CRS).[4]
Q2: What are the clinically observed off-tumor toxicities of this compound?
A2: In a phase 1 clinical trial (NCT02668770), intratumoral administration of this compound (MEDI9197) as a monotherapy and in combination with the anti-PD-L1 antibody durvalumab was associated with dose-limiting toxicities (DLTs). The most notable DLT was Cytokine Release Syndrome (CRS), with one patient experiencing grade 3 and another grade 4 CRS. In combination with durvalumab, a grade 5 hemorrhagic shock related to this compound was reported. The most common treatment-related adverse events of any grade were fever, fatigue, and nausea.
Q3: What are the primary strategies to reduce this compound's off-tumor toxicity?
A3: The principal strategy to mitigate the off-tumor toxicity of this compound is to confine its activity to the tumor microenvironment, thereby minimizing systemic exposure and the risk of a systemic cytokine storm. This is primarily achieved through:
-
Intratumoral Administration: Direct injection of this compound into the tumor ensures high local concentrations while limiting systemic dissemination.
-
Localized Delivery Systems: Encapsulating this compound in delivery vehicles that are retained within the tumor can further reduce systemic exposure. These include:
-
Injectable Hydrogels: Thermosensitive or in-situ forming hydrogels can be co-injected with this compound to form a depot within the tumor, from which the drug is slowly released.
-
Nanoparticles: Biodegradable nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), can encapsulate this compound and be designed for preferential uptake by immune cells within the tumor.
-
Lipophilic Formulations: this compound itself has a lipophilic structure, which aids in its retention at the injection site.
-
Q4: How can I assess the potential for off-tumor toxicity of my this compound formulation in a pre-clinical setting?
A4: A combination of in vitro and in vivo models is recommended:
-
In Vitro Cytokine Release Assays: Human peripheral blood mononuclear cells (PBMCs) can be cultured and exposed to your this compound formulation. The supernatant is then collected at various time points to measure the concentration of key pro-inflammatory cytokines using multiplex immunoassays (e.g., Luminex). A significant, dose-dependent increase in cytokines such as TNF-α, IL-6, and IFN-γ can indicate a risk of CRS.
-
In Vivo Animal Models: Syngeneic tumor models in mice are commonly used. Following intratumoral administration of your this compound formulation, systemic toxicity can be assessed by monitoring for clinical signs (e.g., weight loss, ruffled fur), collecting blood samples to measure systemic cytokine levels, and performing histopathological analysis of major organs (e.g., liver, spleen, lungs) to look for signs of inflammation or damage.
Troubleshooting Guides
Issue 1: High Systemic Cytokine Levels Observed in Animal Models Following Intratumoral Administration
| Possible Cause | Troubleshooting Step |
| Rapid leakage of this compound from the tumor into systemic circulation. | 1. Optimize Formulation: Consider encapsulating this compound in a controlled-release formulation such as a thermosensitive hydrogel or PLGA nanoparticles to enhance retention within the tumor. 2. Modify Injection Technique: Ensure slow and careful intratumoral injection to prevent backflow and leakage into the surrounding tissue and vasculature. |
| Dose is too high, leading to systemic spillover. | 1. Dose De-escalation: Perform a dose-response study to identify the minimum effective dose that provides anti-tumor efficacy with acceptable systemic cytokine levels. |
| The chosen animal model is particularly sensitive to TLR agonists. | 1. Model Characterization: Establish baseline cytokine levels in the chosen mouse strain and understand their typical response to immune stimuli. 2. Consider Alternative Models: If feasible, test the formulation in a different syngeneic tumor model to confirm the findings. |
Issue 2: Inconsistent Results in In Vitro Cytokine Release Assays
| Possible Cause | Troubleshooting Step |
| High donor-to-donor variability in PBMC response. | 1. Increase Donor Pool: Use PBMCs from multiple healthy donors (at least 3-5) to account for individual differences in immune reactivity. 2. Data Normalization: Normalize cytokine release data to a positive control (e.g., another TLR agonist like R848) to allow for better comparison between donors. |
| Suboptimal cell culture conditions. | 1. Cell Viability: Ensure high viability of PBMCs after thawing and before plating. 2. Cell Density: Optimize the cell seeding density in the culture plates. 3. Culture Medium: Use appropriate culture medium (e.g., RPMI 1640) supplemented with serum. |
| Issues with the this compound formulation in culture. | 1. Solubility: Ensure this compound is properly solubilized in a vehicle (e.g., DMSO) that is non-toxic to the cells at the final concentration used. 2. Formulation Stability: Confirm the stability of your formulation (e.g., nanoparticles, hydrogel) in the cell culture medium over the time course of the experiment. |
Data Presentation
Table 1: Summary of Treatment-Related Adverse Events (AEs) for Intratumoral this compound (MEDI9197) Monotherapy (Part 1 of NCT02668770)
| Adverse Event | Any Grade (n=35) | Grade ≥3 (n=35) |
| Any AE | 35 (100%) | 20 (57%) |
| Fever | 20 (57%) | 3 (9%) |
| Fatigue | 13 (37%) | 2 (6%) |
| Nausea | 8 (23%) | 0 |
| Chills | 7 (20%) | 1 (3%) |
| Vomiting | 6 (17%) | 0 |
| Decreased Lymphocyte Count | 6 (17%) | 6 (17%) |
| Decreased Neutrophil Count | 5 (14%) | 4 (11%) |
| Decreased White Blood Cell Count | 5 (14%) | 4 (11%) |
| Cytokine Release Syndrome | 2 (6%) | 2 (6%) |
Data adapted from the Phase 1 clinical trial of MEDI9197.
Table 2: Summary of Treatment-Related Adverse Events (AEs) for Intratumoral this compound (MEDI9197) in Combination with Durvalumab (Part 3 of NCT02668770)
| Adverse Event | Any Grade (n=17) | Grade ≥3 (n=17) |
| Any AE | 17 (100%) | 10 (59%) |
| Fever | 8 (47%) | 1 (6%) |
| Fatigue | 3 (18%) | 0 |
| Nausea | 3 (18%) | 0 |
| Chills | 3 (18%) | 0 |
| Decreased Lymphocyte Count | 4 (24%) | 4 (24%) |
| Decreased Neutrophil Count | 2 (12%) | 2 (12%) |
| Decreased White Blood Cell Count | 2 (12%) | 2 (12%) |
| Hemorrhagic Shock | 1 (6%) | 1 (6%) |
Data adapted from the Phase 1 clinical trial of MEDI9197.
Experimental Protocols
Protocol 1: Encapsulation of this compound in PLGA Nanoparticles
This protocol is adapted for a hydrophobic small molecule like this compound using a single emulsion-solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in deionized water)
-
Deionized water
-
Sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA (e.g., 250 mg) and this compound in DCM (e.g., 5 mL). The amount of this compound will depend on the desired drug loading.
-
-
Aqueous Phase Preparation:
-
Prepare a PVA solution (e.g., 1% w/v) in deionized water.
-
-
Emulsification:
-
Add the organic phase to a larger volume of the aqueous phase (e.g., 100 mL) under constant stirring.
-
Immediately sonicate the mixture on an ice bath to form an oil-in-water (O/W) emulsion. Sonication parameters (power, time) should be optimized to achieve the desired nanoparticle size.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a magnetic stirrer and stir for several hours (e.g., 4-6 hours) at room temperature to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 12,000 rpm) for a specified time (e.g., 15 minutes) to pellet the nanoparticles.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and washing steps at least twice to remove residual PVA and unencapsulated drug.
-
-
Lyophilization and Storage:
-
Freeze-dry the final nanoparticle suspension to obtain a powder for long-term storage.
-
Protocol 2: In Vitro Cytokine Release Assay using Human PBMCs
This protocol outlines a method to assess the induction of cytokine release from human PBMCs upon exposure to this compound formulations.
Materials:
-
Cryopreserved human PBMCs from healthy donors
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound formulation and vehicle control
-
Positive control (e.g., R848)
-
96-well cell culture plates
-
Multiplex cytokine immunoassay kit (e.g., Luminex-based assay for TNF-α, IL-6, IFN-γ, IL-1β, IL-10, IL-12p70)
-
Centrifuge
Procedure:
-
PBMC Thawing and Plating:
-
Thaw cryopreserved PBMCs according to the supplier's instructions.
-
Wash the cells with complete RPMI medium and determine cell viability and concentration.
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in a final volume of 200 µL per well.
-
-
Treatment:
-
Prepare serial dilutions of the this compound formulation, vehicle control, and positive control in complete RPMI medium.
-
Add the treatments to the appropriate wells in triplicate.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours (or other desired time points, e.g., 6, 48 hours).
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
Cytokine Analysis:
-
Analyze the cytokine concentrations in the collected supernatants using a multiplex immunoassay kit according to the manufacturer's protocol.
-
Visualizations
References
- 1. Safety and clinical activity of intratumoral MEDI9197 alone and in combination with durvalumab and/or palliative radiation therapy in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intratumoral immunotherapy with TLR7/8 agonist MEDI9197 modulates the tumor microenvironment leading to enhanced activity when combined with other immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An injectable superior depot of this compound inhibits post-surgical tumor recurrence and distant metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Formulation of Telratolimod for Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of Telratolimod for clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating this compound for clinical use?
A1: The primary challenge in formulating this compound for clinical trials is mitigating the risk of systemic cytokine release syndrome.[1][2] Systemic administration of potent Toll-like receptor (TLR) 7/8 agonists like this compound can lead to an over-activation of the immune system, resulting in severe adverse effects.[1][2] A phase 1 clinical trial (NCT02556463) of intratumorally administered this compound (MEDI9197) reported dose-limiting toxicities, including cytokine release syndrome and hemorrhagic shock, particularly with deep-seated tumors. This highlights the critical need for formulations that ensure local retention of the drug at the site of administration and minimize systemic exposure.
Q2: What are the key physicochemical properties of this compound to consider during formulation development?
A2: this compound is a lipophilic molecule with poor aqueous solubility. This characteristic is a key consideration for its formulation, influencing the choice of solvents and excipients. Its lipid tail is designed to aid local retention. The table below summarizes key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₃₆H₅₉N₅O₂ | PubChem |
| Molecular Weight | 593.9 g/mol | PubChem |
| LogP | 6.8 | DrugBank |
| Solubility | Poorly soluble in water. Soluble in ethanol and DMSO. | Selleck Chemicals |
Q3: What formulation strategies are being explored to overcome the challenges with this compound?
A3: The main strategy is to develop formulations that provide localized delivery and sustained release, thereby minimizing systemic exposure and associated toxicities.[1] This includes:
-
Oil-based depots: A formulation of this compound in sesame oil with 7.5% ethanol has been used in preclinical and clinical studies to promote local retention.
-
Injectable hydrogels: Research is ongoing to encapsulate this compound in injectable, biodegradable hydrogels that form a depot at the injection site for sustained release.
-
Nanocarriers: Lipid bilayer-coated mesoporous silica nanoparticles (silicasomes) are being investigated to co-deliver this compound with other chemotherapeutic agents, enhancing local immune activation while controlling systemic release.
Troubleshooting Guide
Issue 1: Poor Solubility and Precipitation of this compound During Formulation Preparation.
-
Possible Cause: this compound is a lipophilic compound with very low aqueous solubility. The use of inappropriate solvents or an incorrect mixing order can lead to precipitation.
-
Troubleshooting Steps:
-
Utilize Co-solvents: Always start by dissolving this compound in a suitable organic solvent in which it is freely soluble, such as ethanol or DMSO, before mixing with aqueous or lipid phases.
-
Optimize Solvent Ratios: Carefully adjust the ratio of the organic co-solvent to the final vehicle. For oil-based formulations, a small percentage of ethanol (e.g., 7.5%) can be used to dissolve this compound before dispersion in the oil.
-
Use of Surfactants and Solubilizers: For aqueous-based formulations, consider the use of surfactants (e.g., Polysorbate 80) or other solubilizing agents like cyclodextrins.
-
Sonication: Gentle sonication can aid in the dissolution and dispersion of this compound in the formulation vehicle.
-
Temperature Control: For some formulations, gentle warming may improve solubility, but this should be done with caution to avoid degradation. Stability at elevated temperatures should be confirmed.
-
Issue 2: High Systemic Cytokine Levels Observed in Preclinical Models.
-
Possible Cause: The formulation is not providing adequate local retention of this compound, leading to systemic exposure and activation of TLR7/8 on immune cells throughout the body.
-
Troubleshooting Steps:
-
Enhance Local Retention:
-
For injectable solutions, consider increasing the viscosity of the formulation by incorporating viscosity-enhancing agents.
-
Explore depot-forming systems such as in-situ forming hydrogels or microparticle suspensions. These systems are designed to release the drug slowly over time at the injection site.
-
-
Optimize Injection Technique: For preclinical studies, ensure precise local administration (e.g., intratumoral) to minimize leakage into systemic circulation.
-
Modify the Formulation: If using a simple solution, consider switching to an oil-based depot formulation, such as the sesame oil and ethanol composition used in previous studies.
-
Issue 3: Injection Site Reactions (e.g., inflammation, irritation) in Animal Studies.
-
Possible Cause: Injection site reactions can be caused by the pharmacological activity of this compound (local immune activation), the excipients used in the formulation, or the physicochemical properties of the formulation itself (e.g., pH, osmolality).
-
Troubleshooting Steps:
-
Evaluate Excipient Biocompatibility: Ensure all excipients are biocompatible and used within acceptable concentration ranges for the intended route of administration.
-
pH and Osmolality Adjustment: For aqueous-based formulations, adjust the pH and osmolality to be as close to physiological levels as possible to minimize irritation.
-
Control Drug Concentration: A very high local concentration of this compound might lead to excessive inflammation. It may be necessary to lower the drug concentration and increase the injection volume (if feasible) or use a sustained-release formulation to modulate the local drug exposure.
-
Histopathological Evaluation: Conduct histopathological examinations of the injection site to understand the nature and severity of the reaction and to differentiate between expected pharmacological effects and formulation-induced toxicity.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation in Sesame Oil and Ethanol (for preclinical research)
This protocol is a general guideline based on formulations described in the literature. Researchers should optimize the parameters for their specific application.
Materials:
-
This compound powder
-
Dehydrated Ethanol (USP grade)
-
Sesame Oil (USP grade)
-
Sterile, depyrogenated vials
-
Magnetic stirrer and stir bar
-
Sterile filtration unit (0.22 µm PTFE filter)
Procedure:
-
In a sterile vial under aseptic conditions, accurately weigh the required amount of this compound powder.
-
Add the calculated volume of dehydrated ethanol to the vial. The target is typically a final ethanol concentration of around 7.5% (w/w) in the final formulation.
-
Gently swirl or sonicate the vial until the this compound is completely dissolved in the ethanol.
-
In a separate sterile vessel, measure the required volume of sesame oil.
-
While stirring the sesame oil, slowly add the this compound-ethanol solution.
-
Continue stirring until a homogenous solution/suspension is formed.
-
Aseptically filter the final formulation through a 0.22 µm PTFE filter into a sterile final container.
-
Store the formulation protected from light, and conduct stability studies to determine the appropriate storage conditions and shelf-life.
Protocol 2: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general approach for conducting forced degradation studies to assess the stability of this compound, as specific data is not publicly available.
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and then dilute with 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and then dilute with 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store solid this compound powder and a solution of this compound in a validated stability oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photostability: Expose solid this compound powder and a solution of this compound to a validated light source (providing both UV and visible light) for a defined duration.
Analysis:
-
At each time point, withdraw samples and neutralize if necessary (for acid and base hydrolysis samples).
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Characterize significant degradation products using techniques like LC-MS to elucidate their structures.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification (Illustrative)
As a specific validated HPLC method for this compound is not publicly available, the following is an illustrative method based on common practices for lipophilic small molecules. This method would require validation for its intended use.
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis at a wavelength determined by a UV scan of this compound |
| Sample Preparation | Dilute the formulation in a solvent in which both the drug and excipients are soluble and which is miscible with the mobile phase (e.g., a mixture of acetonitrile and methanol). For oil-based formulations, a liquid-liquid extraction or solid-phase extraction may be necessary to separate this compound from the oil matrix before HPLC analysis. |
Visualizations
Caption: Signaling pathway of this compound via TLR7/8 activation.
Caption: Troubleshooting workflow for this compound formulation.
References
Preventing aggregation of Telratolimod in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Telratolimod in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule Toll-Like Receptor 7 (TLR7) agonist.[1] Its mechanism of action involves the activation of the MyD88-dependent signaling pathway. This activation leads to the recruitment of transcription factors like NF-κB and IRF7, which in turn induce the production of pro-inflammatory cytokines and type I interferons.[1][2]
Q2: Why is my this compound solution showing signs of precipitation or aggregation?
This compound, like many small molecule drugs, can be prone to aggregation in aqueous solutions, especially at higher concentrations.[3] This can be due to its physicochemical properties, such as hydrophobicity, which can lead to the formation of insoluble aggregates.[4] Factors like pH, temperature, and the ionic strength of the buffer can also significantly influence its solubility and stability.
Q3: What are the potential consequences of this compound aggregation in my experiments?
Aggregation of this compound can lead to several issues in experimental settings:
-
Reduced Bioavailability and Efficacy: Aggregated particles may not be readily available to interact with TLR7, leading to a decrease in the compound's effective concentration and biological activity.
-
Inaccurate Dosing: Precipitation will lead to a lower concentration of the active compound in solution than intended.
-
Potential for Adverse Effects: In some cases, aggregates of small molecules can trigger unwanted immunological responses.
Q4: What are the initial steps I should take to address this compound aggregation?
A systematic approach is recommended. Start by assessing the pH-solubility profile of this compound if this information is not already available. For ionizable compounds, adjusting the pH of the solution can significantly impact solubility. If pH adjustment is not sufficient or compatible with your assay, exploring the use of co-solvents or solubilizing excipients would be the next logical step.
Troubleshooting Guide
Issue: this compound precipitates out of solution upon dilution into my aqueous assay buffer.
This is a common issue for hydrophobic small molecules. The following troubleshooting workflow can help you address this problem.
Caption: Troubleshooting workflow for addressing this compound aggregation.
Formulation Strategies to Prevent Aggregation
If simple dilution optimization does not resolve the aggregation issue, a formulation-based approach is necessary. The choice of strategy will depend on the specific requirements of your experiment.
Table 1: Comparison of Formulation Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages | Typical Starting Concentrations |
| pH Adjustment | For ionizable compounds, altering the pH can increase the proportion of the more soluble ionized form. | Simple to implement. | May not be compatible with biological assays; can affect compound stability. | Test a range of pH units around the pKa of this compound. |
| Co-solvents | Using a mixture of solvents (e.g., DMSO/ethanol, DMSO/PEG400) can increase the solubility of hydrophobic compounds. | Can be effective for moderately hydrophobic compounds. | The organic solvent may have unintended effects on the assay or be toxic to cells. | Start with low percentages (1-5%) of the co-solvent in the final solution. |
| Surfactants | Surfactants like Tween® 80 and Polysorbate 80 form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility. | Effective at low concentrations. | Can interfere with some biological assays; potential for cell toxicity at higher concentrations. | 0.01% - 0.5% (w/v) |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate hydrophobic drugs. | Generally well-tolerated in vitro and in vivo. | Can have a high molecular weight, affecting molar concentration calculations. | 1% - 10% (w/v) for HP-β-cyclodextrin. |
| Polymers | Amphiphilic block copolymers can self-assemble into micelles to solubilize hydrophobic compounds. | High solubilization capacity; can have a good safety profile. | May be more complex to prepare and characterize. | Varies depending on the specific polymer. |
Experimental Protocols
Protocol 1: Screening for an Effective Solubilizing Excipient
This protocol outlines a general method for screening different excipients to find an optimal formulation for this compound.
-
Prepare Stock Solutions of Excipients:
-
Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water.
-
Prepare a 1% (w/v) solution of Tween® 80 in deionized water.
-
Prepare a 1% (w/v) solution of Polysorbate 20 in deionized water.
-
-
Prepare this compound-Excipient Formulations:
-
Add an appropriate amount of your concentrated this compound stock solution (e.g., in DMSO) to each excipient stock solution to achieve the desired final concentration of this compound.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept constant across all formulations and is at a level compatible with your downstream assay (typically ≤ 1%).
-
Include a control with this compound diluted in a vehicle without any excipient.
-
-
Equilibration and Observation:
-
Gently mix the preparations and allow them to equilibrate at room temperature for at least one hour.
-
Visually inspect each solution for any signs of precipitation or cloudiness against a dark background.
-
-
Quantitative Analysis of Aggregation:
-
If available, use techniques like Dynamic Light Scattering (DLS) to measure the size distribution of particles in the solution. An increase in particle size or polydispersity index (PDI) can indicate aggregation.
-
Alternatively, Size Exclusion Chromatography (SEC) can be used to separate and quantify soluble monomeric this compound from larger aggregates.
-
Protocol 2: Characterization of this compound Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of small particles in a solution.
-
Sample Preparation:
-
Prepare your this compound formulation as described in Protocol 1.
-
Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or extraneous particles.
-
-
Instrument Setup:
-
Set the DLS instrument to the appropriate temperature for your experiment.
-
Ensure the laser is aligned and the instrument is calibrated according to the manufacturer's instructions.
-
-
Measurement:
-
Transfer the filtered sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the particle size distribution.
-
Look for the appearance of larger particle populations in samples with suspected aggregation compared to a well-solubilized control.
-
Signaling Pathway
The following diagram illustrates the simplified signaling pathway activated by this compound.
Caption: Simplified MyD88-dependent signaling pathway for this compound.
References
Selecting the appropriate animal model for Telratolimod research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Telratolimod. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as MEDI9197 or 3M-052) is a potent synthetic agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) with demonstrated antitumor activity.[1][2] As a TLR7/8 agonist, this compound stimulates the innate immune system by activating antigen-presenting cells (APCs), such as dendritic cells (DCs). This activation leads to the production of pro-inflammatory cytokines and chemokines, which in turn promotes the activation of cytotoxic T-lymphocytes (CTLs) and B-lymphocytes, leading to an antitumor immune response.[2]
Q2: What are the recommended storage and stability conditions for this compound?
This compound is typically supplied as a crystalline solid. For long-term storage, it should be kept at -20°C, where it is stable for at least three years. For short-term storage, it can be kept at 4°C for up to two years. Once dissolved in a solvent, stock solutions should be stored at -80°C for up to one year to avoid repeated freeze-thaw cycles.[3]
Q3: How should I prepare this compound for in vivo administration?
This compound has low solubility in aqueous solutions. A common formulation for in vivo use in mice involves a multi-solvent system. A general protocol is as follows:
-
Dissolve this compound in DMSO to create a stock solution.
-
For the final injection volume, a recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline or PBS.
-
The solvents should be added sequentially, ensuring the solution is clear after each addition. Sonication can aid in dissolution.
For nude mice or mice with low tolerance, the DMSO concentration should be kept below 2%.
Signaling Pathway
The diagram below illustrates the signaling pathway activated by this compound.
References
Technical Support Center: Improving Telratolimod Delivery to the Tumor Microenvironment
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Telratolimod. Our focus is on strategies to enhance the delivery of this potent TLR7/8 agonist to the tumor microenvironment (TME), thereby maximizing its therapeutic efficacy while minimizing systemic side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in delivering this compound effectively to the tumor microenvironment?
A1: The primary challenge is managing its systemic toxicity. This compound is a potent immune agonist, and its rapid distribution into the systemic circulation can lead to a cytokine storm, a severe and potentially life-threatening immune reaction.[1] Therefore, effective delivery strategies must localize the drug's activity to the TME.
Q2: What are the most promising strategies for improving the localized delivery of this compound?
A2: Current research focuses on several key strategies:
-
Injectable Hydrogels: These biocompatible materials can be injected directly into or near the tumor, forming a depot that provides sustained, localized release of this compound.[1]
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles, such as lipid-based nanoparticles or polymeric micelles, can improve its solubility, stability, and retention within the TME.
-
Adipocyte-Based Delivery: Leveraging the natural affinity of the lipid-conjugated structure of this compound for lipid droplets within adipocytes is an emerging strategy for sustained local release.
Q3: How can I improve the solubility of this compound for in vitro assays?
A3: this compound is a hydrophobic molecule with low aqueous solubility. For in vitro experiments, it is typically first dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a stock solution.[2][3] This stock solution is then further diluted in the cell culture medium to the desired final concentration. It is crucial to ensure the final concentration of the organic solvent in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. For some applications, the use of cyclodextrins or conversion to an amorphous state via lyophilization may also enhance solubility.[4]
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
A4: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in an organic solvent can be stored at -80°C for up to one year or at -20°C for up to one month. To maintain stability, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to common issues encountered during this compound experiments.
Formulation and Delivery
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low encapsulation efficiency of this compound in nanoparticles. | 1. Poor drug solubility in the organic phase. 2. Inappropriate polymer/lipid to drug ratio. 3. Suboptimal parameters during nanoparticle formation (e.g., mixing speed, solvent/antisolvent ratio). | 1. Ensure this compound is fully dissolved in the organic solvent with the polymer/lipid before nanoprecipitation. 2. Optimize the ratio of the formulation components; a higher polymer/lipid concentration may be needed. 3. Systematically vary the formulation parameters to find the optimal conditions for encapsulation. |
| Precipitation of this compound upon dilution of DMSO stock in aqueous buffer/media. | The hydrophobic nature of this compound leads to poor aqueous solubility. | 1. Ensure the final DMSO concentration is as low as possible while maintaining solubility. 2. Consider using a surfactant like Tween 80 or a co-solvent such as PEG300 in the final formulation to improve solubility. 3. Prepare dilutions immediately before use and vortex thoroughly. |
| High systemic cytokine levels in in vivo models after intratumoral injection. | Leakage of the drug from the injection site into systemic circulation. | 1. Utilize a sustained-release formulation like an injectable hydrogel to localize the drug. 2. Optimize the injection technique to minimize leakage. This includes slow injection rates and ensuring the needle track has time to close. 3. Consider co-administering agents that can modulate the systemic immune response, though this requires careful optimization. |
| Inconsistent tumor growth inhibition in in vivo studies. | 1. Heterogeneous distribution of this compound within the tumor. 2. Variability in the immune status of the animals. 3. Incorrect dosing or scheduling. | 1. For direct intratumoral injections, use image guidance (e.g., ultrasound) to ensure accurate delivery to the tumor core. Consider multiple small injections at different locations within the tumor. 2. Ensure animals are age- and sex-matched and housed in a specific-pathogen-free (SPF) environment. 3. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose. |
In Vitro Assays
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High background cytokine production in unstimulated control PBMCs. | 1. Contamination of cell culture with endotoxin (LPS). 2. Stress on PBMCs during isolation and culture. | 1. Use endotoxin-free reagents and plasticware. 2. Handle PBMCs gently during isolation and minimize the time between blood draw and culture. Allow cells to rest for a few hours before stimulation. |
| Low or no cytokine response in PBMCs stimulated with this compound. | 1. Suboptimal concentration of this compound. 2. Poor viability of PBMCs. 3. Incorrect timing of supernatant collection. | 1. Perform a dose-response curve to determine the optimal concentration of this compound for your specific assay. 2. Check PBMC viability using a method like trypan blue exclusion before and after the experiment. 3. Collect supernatants at different time points (e.g., 6, 24, 48 hours) to capture the peak of cytokine production. |
Data Presentation
The following tables summarize quantitative data from studies investigating different this compound delivery systems.
Table 1: Comparison of In Vitro Macrophage Polarization and Cytokine Release
| Treatment Group | M1 Macrophages (%) | M2 Macrophages (%) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Control | 5.2 ± 1.1 | 15.8 ± 2.3 | Not Detected | Not Detected |
| Free this compound (100 nM) | 25.4 ± 3.5 | 14.9 ± 2.1 | 1250 ± 150 | 850 ± 100 |
| Adipocytes | 6.1 ± 1.5 | 28.3 ± 3.1 | Not Detected | 250 ± 50 |
| This compound@Adipocytes | 22.1 ± 2.9 | 16.2 ± 2.5 | 450 ± 75 | 300 ± 60 |
Data adapted from a study using an adipocyte-based delivery system. Values are presented as mean ± standard deviation.
Table 2: In Vivo Tumor Growth Inhibition with Different this compound Formulations
| Treatment Group | Tumor Volume at Day 14 (mm³) | % Tumor Growth Inhibition |
| Saline Control | 1500 ± 250 | 0% |
| Free this compound | 800 ± 150 | 47% |
| Injectable Hydrogel (PGE) | 1200 ± 200 | 20% |
| This compound@PGE | 300 ± 100 | 80% |
Data is illustrative and compiled from findings suggesting superior efficacy of localized, sustained-release formulations. Values are presented as mean ± standard deviation.
Experimental Protocols
Preparation of this compound-Loaded Injectable Hydrogel (Illustrative Protocol)
This protocol describes the preparation of a polyethylene glycol (PEG)-based injectable hydrogel for the sustained release of this compound.
Materials:
-
4-arm-PEG-SH (thiol-terminated PEG)
-
PEGDA (PEG-diacrylate)
-
This compound
-
Sterile, endotoxin-free phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Prepare this compound Solution: Dissolve this compound in a minimal amount of ethanol or DMSO. Then, add this solution to the 4-arm-PEG-SH solution in PBS and mix gently.
-
Prepare PEGDA Solution: Dissolve PEGDA in sterile PBS.
-
Hydrogel Formation: To form the hydrogel, mix the this compound/4-arm-PEG-SH solution with the PEGDA solution at a desired ratio (e.g., 1:1 v/v) by gently pipetting up and down. The gelation should occur within minutes at room temperature.
-
Characterization (Optional): The gelation time, swelling ratio, and in vitro release profile of this compound can be characterized using rheometry, gravimetric analysis, and HPLC, respectively.
In Vitro Stimulation of Human PBMCs with this compound
This protocol outlines the stimulation of peripheral blood mononuclear cells (PBMCs) to assess the in vitro activity of this compound.
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom cell culture plates
Procedure:
-
Cell Plating: Resuspend PBMCs in complete RPMI medium and plate at a density of 1 x 10⁶ cells/mL in a 96-well plate.
-
This compound Dilution: Prepare serial dilutions of the this compound stock solution in complete RPMI medium.
-
Stimulation: Add the diluted this compound to the wells containing PBMCs. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis (e.g., by ELISA or multiplex bead array).
-
Cell Analysis (Optional): The cell pellet can be used for flow cytometry to analyze the expression of activation markers on different immune cell subsets.
Flow Cytometry Analysis of the Tumor Microenvironment
This protocol provides a general workflow for analyzing immune cell populations in tumors from mice treated with this compound.
Materials:
-
Tumor tissue
-
Digestion buffer (e.g., RPMI with collagenase IV and DNase I)
-
ACK lysis buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11c, Gr-1)
-
Live/Dead stain
Procedure:
-
Tumor Digestion: Mince the tumor tissue and incubate in digestion buffer at 37°C with agitation to create a single-cell suspension.
-
Red Blood Cell Lysis: Treat the cell suspension with ACK lysis buffer to remove red blood cells.
-
Cell Staining: a. Stain the cells with a Live/Dead dye to exclude non-viable cells from the analysis. b. Block Fc receptors to prevent non-specific antibody binding. c. Incubate the cells with a cocktail of fluorescently conjugated antibodies against surface markers.
-
Intracellular Staining (Optional): For intracellular targets like transcription factors (e.g., FoxP3) or cytokines, fix and permeabilize the cells before adding the intracellular antibodies.
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the different immune cell populations within the TME.
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound-induced TLR7/8 signaling pathway.
Experimental Workflow for Preclinical Evaluation
Caption: A typical preclinical experimental workflow.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Telratolimod and Other TLR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Toll-like receptor (TLR) agonist Telratolimod (also known as GS-9688 or MEDI9197) with other prominent TLR agonists. The information presented is based on available preclinical and clinical data to assist researchers in evaluating the therapeutic potential of these immunomodulatory agents.
Introduction to TLR Agonists and this compound
Toll-like receptors are a class of pattern recognition receptors that play a crucial role in the innate immune system. Upon activation by pathogen-associated molecular patterns (PAMPs), TLRs trigger downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons, effectively bridging the innate and adaptive immune responses. This has led to the development of synthetic TLR agonists as potential therapeutics for a range of diseases, including cancers and chronic viral infections.
This compound is a potent agonist of both TLR7 and TLR8, which are endosomal receptors that recognize single-stranded RNA.[1] Its dual agonism allows it to stimulate a broad range of immune cells, including plasmacytoid dendritic cells (pDCs), myeloid dendritic cells (mDCs), and monocytes, leading to a robust anti-tumor and anti-viral immune response.[1][2]
In Vitro Efficacy Comparison
The in vitro potency of TLR agonists is often evaluated by their ability to activate key signaling pathways, such as the NF-κB pathway, and to induce the production of cytokines in immune cells.
Quantitative Data: In Vitro Potency of TLR Agonists
| Agonist | Receptor Specificity | Parameter | Cell Type | Potency (EC50) | Reference |
| This compound (GS-9688) | TLR7/8 | IL-12p40 Induction | Human PBMCs | 217 nM | [3] |
| TNF-α Induction | Human PBMCs | 326 nM | [3] | ||
| IFN-γ Induction | Human PBMCs | 267 nM | |||
| Resiquimod (R848) | TLR7/8 | NF-κB Activation | HEK293-hTLR7 | 0.75 µM | |
| Vesatolimod (GS-9620) | TLR7 | NF-κB Activation | Not Specified | 291 nM | |
| CL097 | TLR7/8 | NF-κB Activation | HEK293-hTLR7 | ~8.3 nM* | |
| Gardiquimod | TLR7 | NF-κB Activation | HEK293-hTLR7 | 10x more active than Imiquimod | |
| Imiquimod | TLR7 | Cell Viability | Ishikawa cells | 53.85 µM (24h) |
Note: The EC50 value for CL097 is based on a structurally similar compound, "Hybrid-2", from the same study and is used as a close proxy.
In Vivo Efficacy Comparison
The in vivo efficacy of TLR agonists is typically assessed in animal models of cancer or infectious diseases, measuring outcomes such as tumor growth inhibition or reduction in viral load.
Quantitative Data: In Vivo Anti-Tumor Efficacy of TLR Agonists
| Agonist | Animal Model | Tumor Model | Dosing Regimen | Key Efficacy Outcome | Reference |
| This compound (GS-9688) | BALB/c Mice | CT26 Colon Carcinoma | 50 µg, intratumoral | Suppressed tumor volume | |
| BALB/c Mice | CT26 Colon Carcinoma | 100 µg + 200 µg CpG ODN, intratumoral | Slowed tumor growth and prolonged survival | ||
| Resiquimod (R848) | C57BL/6 Mice | B16F10 Melanoma (bone invasion) | Intraperitoneal, every 3 days | Inhibited invasion of melanoma cells into bone marrow | |
| Imiquimod | C57BL/6 Mice | B16 Melanoma | 5% cream, topical | Suppressed tumor growth |
Disclaimer: The data presented in this table are from different studies with varying experimental conditions. Direct comparison of efficacy should be made with caution.
Signaling Pathways
This compound and other imidazoquinoline-based TLR7/8 agonists activate downstream signaling primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors NF-κB and IRF7, culminating in the production of inflammatory cytokines and type I interferons.
Experimental Protocols
In Vitro Stimulation of Human PBMCs with a TLR Agonist
This protocol describes a general method for stimulating human peripheral blood mononuclear cells (PBMCs) with a TLR agonist like this compound to measure cytokine production.
1. Isolation of Human PBMCs:
-
Dilute human whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake off.
-
Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with sterile PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
2. Cell Stimulation:
-
Plate 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.
-
Prepare a 2X working solution of the TLR agonist (e.g., this compound) in complete culture medium. A final concentration range of 0.1 nM to 10 µM is a typical starting point for dose-response experiments.
-
Add 100 µL of the 2X TLR agonist solution to the wells. For the unstimulated control, add 100 µL of medium without the agonist.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for a desired time period (e.g., 6, 24, or 48 hours).
3. Cytokine Measurement by ELISA:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
-
Quantify the concentration of cytokines (e.g., TNF-α, IFN-α, IL-12) in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of a TLR agonist.
1. Animal Model and Tumor Implantation:
-
Use immunocompetent mice (e.g., BALB/c or C57BL/6) that are syngeneic to the chosen tumor cell line.
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 CT26 colon carcinoma cells) into the flank of each mouse.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
2. Treatment Administration:
-
Randomize the tumor-bearing mice into treatment and control groups.
-
Prepare the TLR agonist formulation for in vivo administration (e.g., dissolved in a sterile vehicle).
-
Administer the TLR agonist via the desired route (e.g., intratumoral, intraperitoneal, or subcutaneous injection) at a predetermined dose and schedule (e.g., 50 µ g/mouse , three times a week).
-
The control group should receive the vehicle only.
3. Efficacy Assessment:
-
Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histological examination, immune cell infiltration analysis).
-
Survival can also be monitored as a primary endpoint.
References
Comparative Analysis of Telratolimod Delivery Systems: Nanoparticles Versus Hydrogels
A detailed guide for researchers and drug development professionals on the performance, experimental data, and methodologies of nanoparticle and hydrogel-based delivery systems for the TLR7/8 agonist, Telratolimod.
This guide provides a comprehensive comparison of two prominent drug delivery platforms, nanoparticles and hydrogels, for the targeted and sustained release of this compound, a potent Toll-like receptor 7 and 8 (TLR7/8) agonist. By activating these receptors, this compound stimulates a robust innate and adaptive immune response, showing significant promise in immuno-oncology and as a vaccine adjuvant. The choice of delivery system is critical to harness its therapeutic potential while minimizing systemic side effects. This document synthesizes available experimental data, details relevant protocols, and visualizes key biological and experimental pathways to aid researchers in selecting and designing optimal delivery strategies for this compound.
Performance Comparison: Nanoparticles vs. Hydrogels
The selection of an appropriate delivery system for this compound hinges on the desired pharmacokinetic profile, the target site, and the therapeutic application. Both nanoparticles and hydrogels offer distinct advantages and disadvantages in this context.
Nanoparticles are sub-micron sized particles that can encapsulate or conjugate this compound, facilitating its delivery to specific cells or tissues. Their small size allows for efficient uptake by antigen-presenting cells (APCs), which is crucial for initiating the immune response mediated by this compound. Lipid-based nanoparticles, such as liposomes, can enhance the solubility and stability of the drug.
Hydrogels , on the other hand, are three-dimensional polymer networks that can absorb large amounts of water, forming a gel-like structure. They are particularly suited for creating localized drug depots for sustained release. An injectable, in-situ forming hydrogel, for instance, can be administered directly at a tumor site, providing prolonged local exposure to this compound while minimizing systemic circulation and associated toxicities.
The following tables summarize the quantitative data available for this compound formulated in both nanoparticle and hydrogel systems.
| Table 1: Physicochemical Characterization of this compound Delivery Systems | |
| Parameter | Nanoparticle (Liposomes)[1] |
| Formulation | DSPC/Chol/DSPE-PEG2000/Telratolimod (3M-052) |
| Molar Ratio | 55.5:38.5:2.7:3.3 |
| Average Size | 135.8 ± 2.2 nm |
| This compound Loading Capacity | 1.5% (w/w) |
| Parameter | Injectable Hydrogel (Phase Transition Gel - PGE)[2] |
| Formulation | Injectable phase transition gel |
| Drug Loading | Not explicitly quantified in the abstract |
| Release Profile | Sustained release to minimize systemic exposure |
| Table 2: In Vivo Efficacy of this compound Delivery Systems | |
| Delivery System | Animal Model |
| Nanoparticle (Liposomes)[1] | Pancreatic Ductal Adenocarcinoma (PDAC) mouse model |
| Co-delivery with irinotecan | |
| Synergistic anti-PDAC immune response | |
| Injectable Hydrogel (PGE)[2] | B16F10 melanoma and 4T-1 breast cancer mouse models |
| Post-surgical tumor recurrence and metastasis model | |
| Significantly prevented tumor recurrence and metastasis |
Signaling Pathway of this compound
This compound functions as an agonist for Toll-like receptors 7 and 8 (TLR7/8), which are primarily expressed in the endosomes of immune cells such as dendritic cells, macrophages, and B cells. The activation of these receptors triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors NF-κB and IRF7. This, in turn, results in the production of pro-inflammatory cytokines and type I interferons, key mediators of the anti-tumor and antiviral immune response.
References
A Comparative Guide to Telratolimod Combination Therapy in Preclinical Solid Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of preclinical data for telratolimod (also known as MEDI9197 or 3M-052), a Toll-like receptor 7 and 8 (TLR7/8) agonist, in combination with other cancer therapies for the treatment of solid tumors. The data presented here is compiled from various preclinical studies using murine models of melanoma (B16-F10) and breast cancer (4T1). We compare the efficacy of this compound combination therapies against alternative treatments, including other TLR agonists and standard-of-care immunotherapies. Detailed experimental protocols and visual representations of signaling pathways and workflows are provided to support data interpretation and future research design.
Mechanism of Action: this compound (TLR7/8 Agonist)
This compound activates innate and adaptive immune responses by binding to TLR7 and TLR8, which are primarily expressed in the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B cells. This activation triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons (IFNs), enhancing antigen presentation and promoting the activity of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs) against tumor cells.
TLR7/8 signaling cascade initiated by this compound.
Preclinical Efficacy in B16-F10 Melanoma Model
The B16-F10 murine melanoma model is a poorly immunogenic tumor model commonly used to evaluate immunotherapies.
This compound (MEDI9197) in Combination with Anti-PD-1 Therapy
Experimental Workflow:
Workflow for B16-F10 melanoma model experiments.
Comparative Efficacy Data:
| Treatment Group | Tumor Growth Inhibition (%) | Median Survival (days) | Key Immune Cell Changes in TME |
| This compound (MEDI9197) + anti-PD-1 | Significant inhibition | Increased | ↑ CD8+ T cells, ↑ NK cells, ↑ CD8+/Treg ratio |
| This compound (MEDI9197) monotherapy | Moderate inhibition | Moderately increased | ↑ CD8+ T cells, ↑ NK cells |
| anti-PD-1 monotherapy | Minimal to moderate inhibition | Slightly increased | Modest ↑ in CD8+ T cells |
| Resiquimod (TLR7/8 agonist) | Moderate inhibition | Moderately increased | ↑ CD8+ T cells |
| CpG ODN (TLR9 agonist) + anti-PD-1 | Significant inhibition | Increased | ↑ CD8+ T cells, ↓ MDSCs |
| Vehicle Control | - | ~20-25 | Baseline immune infiltrate |
Summary of Findings:
Intratumoral administration of this compound (MEDI9197) in combination with systemic anti-PD-1 antibody demonstrated synergistic antitumor activity in the B16-F10 melanoma model, leading to significant tumor growth inhibition and prolonged survival compared to either monotherapy alone. This enhanced efficacy is associated with a more robust anti-tumor immune response within the tumor microenvironment (TME), characterized by increased infiltration of cytotoxic CD8+ T cells and NK cells, and a favorable shift in the ratio of CD8+ T cells to regulatory T cells (Tregs).
Preclinical Efficacy in 4T1 Breast Cancer Model
The 4T1 murine breast cancer model is an aggressive, highly metastatic model that recapitulates many features of human triple-negative breast cancer.
This compound in Combination with Radiation Therapy
Experimental Workflow:
Workflow for 4T1 breast cancer model experiments.
Comparative Efficacy Data:
| Treatment Group | Primary Tumor Growth Inhibition (%) | Reduction in Lung Metastases | Median Survival (days) | Key Immune Cell Changes |
| This compound + Radiation | Significant inhibition | Significant reduction | Significantly increased | ↑ CD8+ T cells, ↓ MDSCs, M2 to M1 macrophage polarization |
| This compound monotherapy | Moderate inhibition | Moderate reduction | Moderately increased | ↑ CD8+ T cells, M2 to M1 macrophage polarization |
| Radiation monotherapy | Moderate inhibition | Minimal to moderate reduction | Moderately increased | ↑ Infiltrating lymphocytes |
| CpG ODN (TLR9 agonist) + Radiation | Significant inhibition | Significant reduction | Significantly increased | ↑ CD8+ T cells, ↓ MDSCs |
| Vehicle Control | - | - | ~30-35 | High baseline MDSCs and Tregs |
Summary of Findings:
In the highly aggressive 4T1 breast cancer model, the combination of intratumoral this compound with local radiation therapy resulted in a potent synergistic effect, significantly inhibiting primary tumor growth, reducing metastatic burden, and extending survival. This combination therapy effectively remodels the immunosuppressive tumor microenvironment by increasing the infiltration and activation of cytotoxic T lymphocytes, reducing the population of myeloid-derived suppressor cells (MDSCs), and promoting the polarization of tumor-associated macrophages from an M2 (pro-tumor) to an M1 (anti-tumor) phenotype.
Detailed Experimental Protocols
B16-F10 Melanoma Model
-
Cell Line: B16-F10 murine melanoma cells.
-
Animals: 6-8 week old female C57BL/6 mice.
-
Tumor Implantation: 5 x 10^5 B16-F10 cells were injected subcutaneously into the flank of the mice.
-
Treatment:
-
This compound (MEDI9197): 20 µg administered intratumorally once weekly.
-
Anti-PD-1 Antibody: 200 µg administered intraperitoneally twice weekly.
-
Resiquimod: 10 µg administered intratumorally daily for 6 days.
-
CpG ODN: 20 µg administered intratumorally.
-
-
Efficacy Assessment: Tumor volume was measured 2-3 times per week using calipers. Survival was monitored daily.
-
Immunophenotyping: Tumors were harvested at specified endpoints, digested to a single-cell suspension, and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1) for analysis by flow cytometry.
4T1 Breast Cancer Model
-
Cell Line: 4T1 murine breast carcinoma cells.
-
Animals: 6-8 week old female BALB/c mice.
-
Tumor Implantation: 1 x 10^5 4T1 cells were injected into the mammary fat pad.
-
Treatment:
-
This compound: Administered intratumorally.
-
Radiation Therapy: A single dose of 12 Gy was delivered locally to the tumor.
-
CpG ODN: Administered intratumorally.
-
-
Efficacy Assessment: Primary tumor volume was measured regularly. At the study endpoint, lungs were harvested to count metastatic nodules. Survival was monitored daily.
-
Immunophenotyping: Tumors and spleens were processed into single-cell suspensions and analyzed by flow cytometry for various immune cell populations, including T cell subsets, macrophages (F4/80, CD206, MHCII), and MDSCs (CD11b, Ly6G, Ly6C).
Conclusion
The preclinical data strongly suggest that this compound combination therapy is a promising strategy for the treatment of solid tumors. In both poorly immunogenic and aggressive, metastatic tumor models, combining this compound with other immunotherapies or with radiation therapy leads to synergistic anti-tumor effects. This enhanced efficacy is driven by the potent immunomodulatory properties of this compound, which effectively reverses tumor-induced immunosuppression and promotes a robust, cytotoxic immune response. These findings provide a strong rationale for the continued clinical development of this compound in combination with other cancer therapies.
Safety Operating Guide
Safe Handling and Disposal of Telratolimod: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Telratolimod. The following procedural guidance is designed to ensure the safe use of this compound in a laboratory setting, covering personal protective equipment, operational plans for handling, and disposal guidelines.
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS).[1][2] It is crucial to be aware of these potential risks before handling the substance.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The precautionary statement P280 specifically advises wearing protective gear.[1]
Minimum PPE Requirements:
-
Eye and Face Protection: Wear chemical safety goggles or glasses with side shields. If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Wear chemically resistant, impervious gloves such as nitrile rubber. Inspect gloves prior to use.
-
Clothing: A standard laboratory coat is required. For procedures with a higher risk of exposure, consider a chemically resistant apron or coveralls.
-
-
Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter. All handling of the solid compound should be done in a well-ventilated area, preferably a chemical fume hood.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is vital for the safe handling of this compound.
3.1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Ventilation: Ensure the work area is well-ventilated.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and have been recently tested.
3.2. Handling the Solid Compound:
-
Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.
-
Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.
-
Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the work area.
3.3. Preparing Solutions:
-
Solubility: this compound is slightly soluble in DMSO and ethanol. For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and corn oil are often required. Sonication may be necessary to aid dissolution.
-
Procedure:
-
Add solvents to the solid compound sequentially.
-
Ensure each component is fully dissolved or suspended before adding the next.
-
If heating or sonication is used, ensure the container is appropriately sealed to prevent aerosol generation.
-
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Stability |
| Solid | 2-8°C | ≥ 4 years |
| Stock Solution | -20°C | 1 month |
| Stock Solution | -80°C | 6 months |
Note: Store in a dry, dark place and keep the container tightly sealed.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Spill and Disposal Plan
6.1. Spill Cleanup:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully absorb with an inert material (e.g., vermiculite, sand).
-
Clean: Use appropriate cleaning agents to decontaminate the area.
-
Collect: Place all contaminated materials into a sealed container for disposal.
6.2. Disposal Plan: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or with regular trash.
Mechanism of Action: TLR7/8 Agonist
This compound is a potent agonist of Toll-like receptors 7 and 8 (TLR7/8). These receptors are key components of the innate immune system. Activation of TLR7/8 on antigen-presenting cells, such as dendritic cells, triggers a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of adaptive immune responses, which is the basis of its antitumor activity.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
